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di-mu-sulfido-diiron(III)

Cat. No.: B1233900
M. Wt: 177.8 g/mol
InChI Key: ASRGRFCBJWADTH-UHFFFAOYSA-L
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Description

Significance in Contemporary Inorganic and Bioinorganic Chemistry Research

Di-μ-sulfido-diiron(III) complexes hold considerable significance due to their role as synthetic analogs of the active sites found in [2Fe-2S] ferredoxins. These proteins are ubiquitous in nature, participating in vital electron transfer chains in metabolic pathways such as photosynthesis and nitrogen fixation. wikipedia.org The study of synthetic models provides invaluable insights into the electronic structure, spectroscopy, and reactivity of these biological centers, which are often difficult to study in their native protein environments. nih.gov

Moreover, the chemistry of these complexes extends beyond mere biological mimicry. They are intriguing subjects for investigating fundamental principles of electronic structure, magnetism, and reactivity in polynuclear coordination compounds. rsc.orgresearchgate.net The interplay between the iron centers, mediated by the bridging sulfide (B99878) ligands, gives rise to unique magnetic and redox properties. rsc.orgresearchgate.net Understanding these properties is crucial for the development of new catalysts and functional materials. The lability of the Fe-S bonds in these clusters is also an area of active research, with implications for understanding the assembly and degradation of biological iron-sulfur clusters and for designing novel catalytic cycles. researchgate.netnih.gov

Overview of Diiron-Sulfur Cluster Chemistry

Diiron-sulfur clusters are part of a larger family of iron-sulfur clusters, which are defined by the presence of iron ions bridged by sulfide ligands. wikipedia.org The most common motifs found in nature include the [2Fe-2S], [3Fe-4S], and [4Fe-4S] cores. wikipedia.orgnih.gov The [2Fe-2S] clusters, which are the focus of this article, typically feature a rhombic Fe₂S₂ core where two iron atoms are bridged by two sulfide ions. The iron centers are usually coordinated by terminal ligands, which in proteins are typically cysteine residues. nih.gov

These clusters are known for their ability to exist in multiple oxidation states, facilitating their role in electron transfer reactions. acs.org The relevant redox couple for many biological and synthetic [2Fe-2S] clusters involves the interconversion between the diferric [Fe(III)-Fe(III)] state, the mixed-valence [Fe(III)-Fe(II)] state, and the diferrous [Fe(II)-Fe(II)] state. acs.org The electronic and magnetic properties of these clusters are highly dependent on the oxidation state and the coordination environment of the iron centers. nih.gov

Fundamental Research Questions Pertaining to di-μ-sulfido-diiron(III)

The study of di-μ-sulfido-diiron(III) complexes is driven by several key research questions:

How does the electronic structure dictate the reactivity and spectroscopic properties? A central theme is understanding the nature of the Fe-S bond, the extent of electron delocalization, and the magnetic coupling between the iron centers. nih.govacs.org Researchers employ a combination of experimental techniques and theoretical calculations to probe these aspects. rsc.orgresearchgate.net

What is the mechanism of electron transfer? Investigating the factors that control the redox potentials and the kinetics of electron transfer is crucial for understanding their biological function and for designing efficient catalysts.

How can the reactivity of the [Fe₂S₂] core be controlled and harnessed? This includes studying the cleavage of the Fe-S bonds, the binding and activation of small molecules, and the transfer of the entire cluster to other molecules. researchgate.netnih.gov

How can new synthetic methodologies be developed to create novel [Fe₂S₂] clusters with tailored properties? The design and synthesis of new ligands allow for the fine-tuning of the steric and electronic environment around the diiron core, leading to new structures and reactivity. rsc.orgcapes.gov.br

Detailed Research Findings: Spectroscopic and Structural Data

The characterization of di-μ-sulfido-diiron(III) complexes relies heavily on a suite of spectroscopic techniques and X-ray crystallography.

Spectroscopic Properties:

Mössbauer Spectroscopy: This technique is particularly sensitive to the oxidation state and spin state of the iron centers. For a typical high-spin di-μ-sulfido-diiron(III) complex, the Mössbauer spectrum at low temperatures shows a quadrupole doublet with an isomer shift (δ) around 0.28 mm/s and a quadrupole splitting (ΔE_Q) of about 0.68 mm/s, characteristic of high-spin Fe(III) in a tetrahedral sulfur environment. nih.gov In cases where the two iron sites are inequivalent due to different terminal ligands, two distinct doublets can be observed. mdpi.com

Resonance Raman Spectroscopy: The Fe-S stretching vibrations are prominent in the resonance Raman spectra of these complexes. For a [2Fe-2S]²⁺ cluster, characteristic bands appear in the 240–450 cm⁻¹ region. nih.gov For instance, intense bands can be observed around 290 cm⁻¹, with other vibrations at approximately 338, 358, 396, and 421 cm⁻¹. nih.gov

UV-Visible Absorption Spectroscopy: The electronic spectrum of the oxidized [Fe₂S₂]²⁺ core is characterized by ligand-to-metal charge transfer (LMCT) transitions from the sulfide and terminal thiolate ligands to the Fe(III) centers. cdnsciencepub.com These typically appear as broad, intense absorptions in the visible region, with maxima around 420-490 nm. mdpi.comcdnsciencepub.com

Structural Data:

X-ray crystallography provides definitive structural information. The [Fe₂S₂] core is a planar rhombus. Key structural parameters for a representative synthetic di-μ-sulfido-diiron(III) complex are provided in the table below.

Spectroscopic Data for a Representative Di-μ-sulfido-diiron(III) Complex
TechniqueParameterTypical Value
Mössbauer SpectroscopyIsomer Shift (δ)~0.28 mm/s
Quadrupole Splitting (ΔE_Q)~0.68 mm/s
Resonance RamanFe-S Stretching Frequencies290, 338, 358, 396, 421 cm⁻¹
UV-Visible SpectroscopyAbsorption Maxima (λ_max)~420-490 nm
Structural Parameters for a Representative Di-μ-sulfido-diiron(III) Complex
ParameterValue
Fe-Fe distance~2.7 Å
Fe-S (bridging) distance~2.2 Å
Fe-S-Fe angle~75°
S-Fe-S angle~105°

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2H2S2+ B1233900 di-mu-sulfido-diiron(III)

Properties

Molecular Formula

Fe2H2S2+

Molecular Weight

177.8 g/mol

IUPAC Name

iron;iron(3+);sulfanide

InChI

InChI=1S/2Fe.2H2S/h;;2*1H2/q;+3;;/p-2

InChI Key

ASRGRFCBJWADTH-UHFFFAOYSA-L

Canonical SMILES

[SH-].[SH-].[Fe].[Fe+3]

Origin of Product

United States

Synthetic Methodologies for Di μ Sulfido Diiron Iii Scaffolds

Direct Synthesis Approaches

Direct synthesis methods involve the self-assembly of diiron(III) centers with sulfide (B99878) sources in the presence of stabilizing ligands. The final structure and nuclearity of the resulting iron-sulfur cluster are heavily influenced by the nature of the ancillary ligands, the ratio of reactants, and the solvent system employed.

Ligand-Controlled Assembly

The choice of ligand is paramount in directing the assembly of the di-μ-sulfido-diiron(III) core. The steric and electronic properties of the ligands dictate the coordination geometry around the iron centers and can prevent further aggregation into higher nuclearity clusters like [Fe₄S₄].

Bulky ancillary ligands are often employed to sterically protect the [Fe₂(μ-S)₂]²⁺ core and enforce a dinuclear structure. For instance, the use of sterically demanding thiolate or β-diketiminate ligands has proven effective in isolating stable di-μ-sulfido-diiron(III) complexes. Research has shown that the reaction of an iron(III) precursor with a sulfide source in the presence of a bulky ligand, such as 2,6-dimesitylphenylthiolate (DmpS⁻), can lead to the formation of the desired dinuclear cluster. chemrxiv.org The large steric profile of these ligands prevents the fusion of two [Fe₂S₂] units that would otherwise lead to a [Fe₄S₄] cubane.

Furthermore, the coordination environment provided by the ligand can be designed to mimic the active sites of proteins. For example, mutant proteins where a coordinating cysteine is replaced have been used to assemble Fe(III)₂S₂ clusters, demonstrating the template effect of the surrounding ligand sphere. researchgate.net In synthetic systems, cyclophane-type ligands have been utilized to encapsulate the diiron unit, leading to the formation of complexes like Fe₂S₂HLEt/Me, where the ligand framework controls the assembly process. nih.govresearchgate.net

Reactant Stoichiometry and Solvent Effects

The precise control of reactant stoichiometry is a critical factor in the synthesis of di-μ-sulfido-diiron(III) scaffolds. The ratio of the iron source to the sulfide source can determine the final product. A 2:2 stoichiometry of iron(III) and sulfide is theoretically ideal for the formation of the [Fe₂(μ-S)₂]²⁺ core. Deviations from this ratio can lead to the formation of other cluster types or incomplete reactions. For example, studies on the assembly of iron-sulfur clusters on scaffold proteins like IscU indicate that the formation of a 2Fe-2S cluster is completed upon the addition of one equivalent of sulfide per mole of the IscU monomer, highlighting the importance of precise stoichiometry. nih.gov

The solvent system also plays a crucial role in the outcome of the synthesis. The polarity and coordinating ability of the solvent can influence the solubility of reactants and intermediates, stabilize charged species, and in some cases, directly participate in the reaction. libretexts.orgnumberanalytics.com For instance, reactions in non-polar solvents like toluene (B28343) or hexane (B92381) may favor the aggregation of less-soluble species, while polar, coordinating solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can stabilize intermediates and influence the final product distribution. researchgate.net The reaction of Fe₃H₃LEt/Me with excess elemental sulfur (S₈) in THF at room temperature yields the di(μ-sulfido)diiron(III) complex Fe₂S₂HLEt/Me in good yield. nih.gov The choice of solvent can also affect reaction rates; reactions generally occur faster in less viscous solvents where reactants can diffuse more easily. numberanalytics.com

Factor Influence on Synthesis Example Citation
Reactant Ratio Determines the nuclearity and composition of the final cluster.In biological systems, the assembly of a 2Fe-2S cluster on IscU is complete with one equivalent of sulfide per monomer. nih.gov
Solvent Polarity Affects solubility, stabilizes intermediates, and can influence reaction pathways.Polar solvents can stabilize charged intermediates, potentially increasing reaction rates for certain mechanisms. numberanalytics.com
Solvent Viscosity Impacts the diffusion of reactants and therefore the reaction rate.Reactions tend to be faster in less viscous solvents due to more frequent molecular collisions. numberanalytics.com
Solvent Coordination Solvents can act as ligands, competing with the desired ligands and affecting the product.The synthesis of Fe₂S₂HLEt/Me is successfully carried out in THF, a coordinating solvent. nih.gov

Redox-Mediated Synthesis of Diiron(III) Cores

Redox-mediated strategies offer an alternative and often more controlled route to di-μ-sulfido-diiron(III) complexes. These methods involve the use of pre-assembled diiron precursors in different oxidation states, which are then either oxidized or reduced to achieve the target Fe(III)Fe(III) state.

Oxidation of Lower-Valent Diiron Precursors

A common and effective method for synthesizing di-μ-sulfido-diiron(III) complexes is through the oxidation of diiron(II) precursors. This approach allows for the pre-assembly of the diiron core in a lower oxidation state, which can then be cleanly oxidized to the desired state.

For example, diiron(II) complexes can be reacted with a sulfide source and then oxidized using a variety of oxidizing agents. The reaction of a diiron(II) precursor with O₂ can lead to the formation of a diiron(III) species. gsartor.orgnih.gov In some systems, the reaction of a di-Fe²⁺ center with O₂ results in a direct one-electron oxidation to a mixed-valent Fe²⁺/Fe³⁺ intermediate, which can then be further oxidized to the di-Fe³⁺ form. nih.gov

Chemical oxidants are also widely used. For instance, diiron(II) carboxylate complexes can undergo a reversible one-electron oxidation to generate valence-delocalized diiron(II,III) species, which are precursors to the diiron(III) state. cmu.edu The oxidation of Fe₂(μ-SH)₂(CO)₄(diphosphine) has been shown to produce a singlet diferrous disulfide Fe₂(μ-S)₂(CO)₄(diphosphine), which is a valence isomer of the target diiron(III) structure. researchgate.net

Precursor Type Oxidant Product Citation
Diiron(II) CenterO₂Diiron(III) species gsartor.orgnih.gov
Di-Fe²⁺ CenterO₂Mixed-valent Fe²⁺/Fe³⁺ intermediate nih.gov
Diiron(II) CarboxylateCp₂Fe or AgOTfValence-delocalized Diiron(II,III) complex cmu.edu
Fe₂(μ-SH)₂(CO)₄(diphosphine)Chemical OxidationFe₂(μ-S)₂(CO)₄(diphosphine) researchgate.net

Reduction of Higher-Valent Diiron Precursors

While less common, the reduction of higher-valent diiron precursors can also be a viable synthetic route to the di-μ-sulfido-diiron(III) state. This approach is particularly relevant in the context of cluster conversion chemistry, where higher nuclearity clusters or higher oxidation state species can be transformed into the desired [Fe₂(μ-S)₂]²⁺ core.

For example, the reduction of a [Fe₄S₄]³⁺ cluster can lead to the formation of two [Fe₂S₂]¹⁺ synthons, which exist in a mixed-valence Fe(II)Fe(III) state and are closely related to the target diiron(III) species. chemrxiv.org Although this example leads to a reduced form, it demonstrates the principle of using reduction to access dinuclear iron-sulfur cores from higher nuclearity clusters. The specific synthesis of a diiron(III) complex via reduction would require a carefully chosen higher-valent precursor, such as a hypothetical diiron(III,IV) or diiron(IV) species, and a mild reducing agent to selectively access the Fe(III)Fe(III) state.

Ligand Exchange and Derivatization Strategies

Ligand exchange and derivatization provide powerful tools for the post-synthetic modification of pre-formed di-μ-sulfido-diiron(III) cores. These strategies allow for the fine-tuning of the electronic and steric properties of the complex without altering the central [Fe₂(μ-S)₂]²⁺ unit.

Ligand exchange reactions involve the substitution of one or more ancillary ligands on the diiron(III) complex with new ligands. This can be achieved by reacting the parent complex with an excess of the incoming ligand. For instance, it has been shown that the addition of external ligands can induce the scission of Fe-S bonds in higher nuclearity clusters to generate [Fe₂S₂] compounds. nih.gov This principle can be applied to the derivatization of existing di-μ-sulfido-diiron(III) complexes.

A controlled protonation strategy has also been developed to facilitate ligand substitution. The protonation of a thiolate ligand on a homoleptic [Fe₂S₂(SPh)₄]²⁻ complex can lead to its removal as a thiol, creating a vacant coordination site that can be occupied by another ligand. nsf.gov This method was used to generate a singly substituted cluster, (NEt₄)₂[Fe₂S₂(SPh)₃(CF₃CO₂)], demonstrating a pathway to site-differentiated [Fe₂S₂] clusters. nsf.gov This approach is particularly valuable for creating models of protein active sites with mixed ligation.

Strategy Description Example Citation
Ligand Substitution Replacement of existing ancillary ligands with new ones.Treatment of higher nuclearity FeS clusters with external ligands to generate 2Fe-2S compounds. nih.gov
Proton-Assisted Ligand Removal Protonation of a coordinated ligand to facilitate its removal and subsequent substitution.Reaction of (NEt₄)₂[Fe₂S₂(SPh)₄] with trifluoroacetic acid to form (NEt₄)₂[Fe₂S₂(SPh)₃(CF₃CO₂)]. nsf.gov

Modulation of Supporting Ligand Sets

The electronic and steric properties of the di-μ-sulfido-diiron core can be finely tuned by systematically varying the supporting terminal ligands. This modulation is a powerful tool for mimicking the diverse environments found in natural iron-sulfur proteins and for creating synthetic analogues with tailored reactivity.

Initial synthetic routes to di-μ-sulfido-diiron clusters involved the reaction of iron carbonyls, such as Fe(CO)₅ or Fe₃(CO)₁₂, with organic thiols (RSH) or disulfides (RSSR). nih.gov These reactions produce robust diiron hexacarbonyl complexes of the type [Fe₂(μ-SR)₂(CO)₆], which serve as versatile precursors for further modification. nih.govbinghamton.edu The nature of the 'R' group on the thiolate ligand significantly influences the cluster's properties. For instance, using bulky thiolates can alter the Fe-Fe distance within the core. nih.gov

A primary method for modulating the ligand set is through ligand substitution reactions. The carbonyl (CO) ligands in [Fe₂(μ-SR)₂(CO)₆] can be replaced by other donor ligands, such as phosphines. Treatment of a parent hexacarbonyl complex with phosphines like tris(3-chlorophenyl)phosphine (B1584081) or tris(4-methylphenyl)phosphine results in the formation of monosubstituted complexes, [Fe₂(μ-SR)₂(CO)₅(L)], where 'L' is the phosphine (B1218219). researchgate.net The introduction of electron-donating phosphine ligands can stabilize the complex and shift its redox potentials. researchgate.net

More recently, N-heterocyclic carbenes (NHCs) have been employed as supporting ligands. NHCs are strong σ-donors and have been shown to stabilize the fully reduced, all-ferrous [Fe₄S₄]⁰ state. conicet.gov.ar In the context of di-iron systems, their strong donating character allows for the synthesis of clusters with unique electronic properties. For example, the reaction of an Fe(II) source with (Me₃Si)₂S and the NHC 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (Prⁱ₂NHCMe₂) can be used to construct NHC-ligated iron-sulfur clusters. conicet.gov.ar

The choice of the bridging dithiolate ligand itself is another critical point of modulation. Instead of two separate monothiolates, a single dithiolate ligand can be used to span the two iron centers. A vast number of complexes have been prepared using aromatic dithiols like 1,2-benzenedithiol (B97157) or aliphatic dithiols such as 1,3-propanedithiol (B87085) (pdt) and 1,2-ethanedithiol (B43112) (edt). nih.gov The reaction of Fe₃(CO)₁₂ with H₂pdt, for example, yields [Fe₂(μ-pdt)(CO)₆] efficiently. nih.gov The backbone of this dithiolate can be functionalized to introduce new properties or attachment points for other molecules. academie-sciences.fr

The following table summarizes how different classes of supporting ligands impact the resulting di-μ-sulfido-diiron scaffolds.

Ligand ClassExample Ligand(s)Synthetic Precursor(s)Resulting Complex TypeKey Findings & EffectsReferences
Thiolates Ethanethiol (EtSH), Benzenethiol (PhSH)Fe(CO)₅, Fe₃(CO)₁₂[Fe₂(μ-SEt)₂(CO)₆]Forms the basic [Fe₂(μ-SR)₂(CO)₆] scaffold. Robust and serves as a starting point for substitutions. nih.gov
Phosphines Triphenylphosphine (PPh₃), P(4-C₆H₄CH₃)₃[Fe₂(μ-SR)₂(CO)₆][Fe₂(μ-SR)₂(CO)₅(L)], [Fe₂(μ-SR)₂(CO)₄(L)₂]CO substitution tunes electronic properties; PPh₃ stabilizes ferrous intermediates in redox reactions. researchgate.netresearchgate.net
N-Heterocyclic Carbenes (NHCs) Prⁱ₂NHCMe₂Fe(II) salts, (Me₃Si)₂S[Fe₄S₄(NHC)₄]Strong σ-donors that stabilize highly reduced cluster oxidation states. conicet.gov.ar
Dithiolates 1,3-Propanedithiol (pdt), Azadithiolate (adt)Fe₃(CO)₁₂, Fe₂(S₂) (CO)₆[Fe₂(μ-pdt)(CO)₆], [Fe₂(μ-adt)(CO)₆]Creates a bridging dithiolate backbone that can be functionalized; the bridgehead atom (e.g., N in adt) can be a protonation site. nih.govresearchgate.net
Cyclophanes Tris(β-diketiminate) cyclophane (LEt/Me)Fe₃H₃LEt/Me, S₈Fe₂S₂HLEt/MeThe macrocyclic ligand enforces a specific geometry and influences the lability and reactivity of the Fe-S bonds. rsc.orgresearchgate.net

Introduction of Redox-Active Ligands

A sophisticated strategy in the synthesis of functional di-iron complexes involves the incorporation of ligands that are themselves redox-active. researchgate.net These "non-innocent" ligands can act as electron reservoirs, participating directly in redox processes and enabling multi-electron transformations that might be inaccessible to the metal centers alone. numberanalytics.com

A prominent example is the use of ferrocene-based diphosphine ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf). nih.govresearchgate.net These ligands combine the coordinating ability of phosphines with the well-defined Fe(II)/Fe(III) redox couple of the ferrocene (B1249389) unit. The synthesis of a complex like [Fe₂(CO)₄(μ-dppf)(μ-pdt)] is achieved by reacting the parent dithiolate complex, [Fe₂(CO)₆(μ-pdt)], with dppf in a refluxing solvent like toluene. researchgate.net

The resulting complex exhibits rich electrochemical behavior. researchgate.net Cyclic voltammetry studies reveal two distinct and chemically reversible one-electron oxidations. The first oxidation is typically centered on the di-iron core, while the second, at a more positive potential, corresponds to the oxidation of the ferrocenyl group within the dppf ligand. researchgate.net This ability to store an additional oxidative equivalent in the ligand framework is crucial for catalysis. For instance, the dicationic species [Fe₂(CO)₄(μ-dppf)(μ-pdt)]²⁺ has been shown to catalytically oxidize H₂. nih.govresearchgate.net This reactivity is not observed in analogous complexes lacking the redox-active dppf ligand, highlighting its direct role in the catalytic cycle. researchgate.net

The following table details examples of di-iron complexes synthesized with redox-active ligands and their key electrochemical characteristics.

Redox-Active LigandSynthetic MethodResulting ComplexKey Electrochemical PropertiesImpact on ReactivityReferences
1,1′-bis(diphenylphosphino)ferrocene (dppf) Reaction of dppf with [Fe₂(CO)₆(μ-pdt)] in refluxing toluene.[Fe₂(CO)₄(μ-dppf)(μ-pdt)]Two sequential, reversible one-electron oxidations (Fe₂ core and Fc unit).The dicationic complex catalytically oxidizes H₂; the neutral complex catalyzes proton reduction to H₂. nih.govresearchgate.net
1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf) Reaction of dcpf with [Fe₂(CO)₆(μ-pdt)].[Fe₂(CO)₄(μ-dcpf)(μ-pdt)]Shows a quasi-reversible first oxidation.Catalytically reduces protons to H₂. researchgate.net
[ibaps]³⁻ (redox-active tridentate N-donor)Reaction of ligand precursor with Fe(II) source and 2,2'-bipyridine.[FeII(ibaps)(bpy)]⁻Can be chemically oxidized by one and two equivalents to form ligand-radical species.Demonstrates the principle of using ligands to provide additional electron equivalents for catalysis. numberanalytics.com

Photochemical and Electrochemical Synthetic Routes

Beyond traditional thermal reactions, photochemical and electrochemical methods offer alternative pathways for the synthesis and transformation of di-μ-sulfido-diiron complexes. These techniques use light or electrical potential as the driving force, often enabling reactions under mild conditions and providing access to otherwise unstable species. whiterose.ac.uk

Photochemical Routes

Photochemistry has historically played a role in the synthesis of these clusters. One of the earliest preparations of a di-iron dithiolate complex, [Fe₂(μ-SEt)₂(CO)₆], was achieved through the photolysis of a solution of iron pentacarbonyl, Fe(CO)₅, in ethylthiol. nih.gov The absorption of light by the iron carbonyl precursor can induce the loss of a CO ligand, generating a reactive intermediate that then reacts with the thiol. whiterose.ac.uk

This principle of photo-induced ligand substitution is a general strategy. whiterose.ac.uk For example, a mono-iron phosphine complex, Fe(CO)₄[HP(CF₃)₂], can be converted photochemically to the di-iron phosphide-bridged complex [Fe₂[μ-P(CF₃)₂]₂(CO)₆]. nih.gov Similarly, photochemical methods have been used to induce [2+2] cycloaddition reactions, where an alkene inserts into the S-S bond of a [(CO)₃FeS]₂ nido cluster to form a μ₂-bridging dithiolate ligand. In more complex systems, a photosensitizer moiety can be covalently linked to a di-iron cluster. academie-sciences.fr Upon irradiation, an excited state is formed, which can lead to intramolecular electron transfer, a key step in schemes for light-driven catalysis, such as hydrogen production. academie-sciences.fr

Electrochemical Routes

Electrochemical methods are primarily used to study the redox properties of existing clusters, but they also represent a viable, albeit less common, synthetic strategy. researchgate.net Electrosynthesis involves applying a specific potential to a solution of reactants to drive a reduction or oxidation reaction, leading to the formation of a desired product.

This technique is particularly useful for targeting specific oxidation states of a cluster that may be difficult to isolate using chemical reductants or oxidants. For instance, the electrochemical reduction of [Fe₂S₂(CO)₆] can be used to generate the corresponding radical anion and dianion in solution. nih.gov While often performed on an analytical scale for spectroscopic characterization (spectroelectrochemistry), bulk electrolysis can yield isolable quantities of the product. nih.gov Furthermore, electrochemical reduction has been shown to facilitate cluster-coupling reactions, such as the dimerization of two [2Fe-2S]²⁺ clusters to form a [4Fe-4S]²⁺ cubane, a process that is otherwise slow at ambient temperatures.

Advanced Structural Elucidation of Di μ Sulfido Diiron Iii Complexes

Single-Crystal X-ray Diffraction Analyses

The Fe-S bond distances in di-μ-sulfido-diiron(III) complexes are a key indicator of the nature of the iron-sulfur interaction. In a structurally characterized iron(III) sulfido complex, the Fe-S bond distance was found to be 2.1173(9) Å. nih.gov This is noted to be slightly shorter than the 2.211(1) Å distance observed in [Fe(III)H₃buea(S)]²⁻, another iron(III) sulfido complex. nih.gov The Fe-S bond lengths are also sensitive to the oxidation state of the iron centers. For example, in a series of dinuclear monosulfido bridged diiron complexes, the Fe-S distances change upon oxidation from the diiron(II) to the mixed-valent diiron(II/III) and the diiron(III/III) states. nih.gov The Fe-S-Fe bond angle is another critical parameter, with a nearly linear arrangement of 167.78(2)° being observed in a diiron(II) complex with a single sulfide (B99878) bridge. nih.gov The table below summarizes key bond distances and angles from representative structures.

Compound/Complex FeatureFe-S Distance (Å)Fe-S-Fe Angle (°)Fe-Fe Distance (Å)Reference
PhB(AdIm)₃Fe=S2.1173(9)-- nih.gov
[Fe(III)H₃buea(S)]²⁻2.211(1)-- nih.gov
Dinuclear monosulfido bridged diiron(II) complex2.2400(5) and 2.337(5)167.78(2)- nih.gov
Amido-bridged iron complex [{Fe(NR₂)₂}₂] (R = SiMe₃)-96.5(1)2.614(5)
HMTO-bridged dinuclear complex-96.7(2)3.089(5)
Triply bridged μ-oxido diiron(III) complex-124.73(8) (Fe-O-Fe)3.182(1) nih.gov

Note: The table includes data from related iron complexes to provide context on structural parameters.

Complementary Diffraction Techniques (e.g., Powder X-ray Diffraction for Polymorphs)

While single-crystal X-ray diffraction is the gold standard for structural elucidation, obtaining suitable single crystals can be challenging. In such cases, or when studying bulk properties, powder X-ray diffraction (p-XRD) is a valuable complementary technique. researchgate.net p-XRD is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. rigaku.com Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. By comparing the experimental powder diffraction pattern of a sample to simulated patterns from known crystal structures, the polymorphic form can be identified. rigaku.com This technique is also instrumental in assessing the phase purity of a bulk sample. Although specific studies on polymorphs of di-μ-sulfido-diiron(III) complexes are not prevalent in the provided context, the methodology is broadly applicable for such investigations.

Spectroscopic Insights into Molecular Geometry

Spectroscopic techniques provide information about the local environment of the iron atoms, corroborating and expanding upon the data obtained from diffraction methods.

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local structure around a specific absorbing atom, in this case, iron. researchgate.net EXAFS does not require crystalline samples and can be performed on materials in various states, including solutions and amorphous solids. nih.gov The technique provides information on the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers. researchgate.net For iron-sulfur systems, EXAFS has been successfully used to determine Fe-S distances in proteins like rubredoxin. nih.gov In synthetic iron-sulfur clusters, average Fe-S bond lengths determined by EXAFS can be compared to those in structurally characterized model compounds. nih.gov Analysis of the EXAFS region of an X-ray absorption spectrum can yield precise Fe-S and Fe-Fe distances, offering a detailed picture of the local coordination environment of the iron centers in di-μ-sulfido-diiron(III) complexes. researchgate.netfree.fr This is particularly valuable for species that are difficult to crystallize or for studying the structure in a non-crystalline state.

TechniqueInformation ObtainedSample Requirements
Single-Crystal X-ray DiffractionPrecise bond lengths, bond angles, overall molecular structure, and stereochemistry.Single, well-ordered crystals.
Powder X-ray DiffractionIdentification of crystalline phases and polymorphs, assessment of bulk purity.Crystalline powder.
Extended X-ray Absorption Fine Structure (EXAFS)Local coordination environment (distances, coordination numbers, and types of neighboring atoms).Crystalline or non-crystalline (amorphous, solution) samples.

Infrared and Raman Spectroscopic Analysis of Bridging Sulfido Vibrations

In di-μ-sulfido-diiron(III) complexes, the central [Fe₂S₂] core gives rise to characteristic vibrational modes associated with the bridging sulfido ligands. These are primarily the symmetric and asymmetric Fe-S-Fe stretching vibrations. According to group theory selection rules, symmetric vibrations are typically strong and polarized in the Raman spectrum, while asymmetric stretches are strong in the IR spectrum. ksu.edu.sa For a vibration to be IR active, a change in the molecule's dipole moment is necessary, whereas for a vibration to be Raman active, a change in the molecule's polarizability is required. ksu.edu.sa

Resonance Raman (RR) spectroscopy is particularly effective for identifying and characterizing Fe-S clusters. nih.gov By using a laser excitation wavelength that matches an electronic transition of the complex (specifically, the S → Fe charge transfer transitions), the vibrational modes involving the Fe-S bonds are selectively enhanced. nih.gov This technique allows for the clear distinction between bridging (Fe-S)ᵇ and terminal (Fe-S)ᵗ vibrational modes, an assignment often confirmed through isotopic substitution studies using ³⁴S and ⁵⁴Fe. nih.gov

Detailed spectroscopic studies on synthetic analogues of [2Fe-2S] clusters have provided definitive assignments for the bridging sulfido vibrations. The nature of the terminal ligands has been observed to have minimal effect on the vibrational frequencies of the Fe-S bridge itself. rsc.org The key vibrational modes for the [Fe₂S₂] core are summarized in the table below.

Vibrational ModeSpectroscopyTypical Frequency Range (cm⁻¹)Reference
Symmetric bridge-stretching (νₛ)Raman375–396 rsc.org
Asymmetric bridge-stretching (νₐₛ) - Mode 1IR415–420 rsc.org
Asymmetric bridge-stretching (νₐₛ) - Mode 2IR274–328 rsc.org
In-plane ring deformationRaman178–256 rsc.org

The Raman-active symmetric stretching mode (νₛ) is typically observed as an intense, polarized band in the 375–396 cm⁻¹ region. rsc.org In contrast, two distinct asymmetric stretching modes (νₐₛ) are active in the infrared spectrum, appearing in the ranges of 415–420 cm⁻¹ and 274–328 cm⁻¹. rsc.org Additionally, a symmetric in-plane ring deformation mode, which is sensitive to the Fe-Fe bond length, can be identified in the Raman spectrum between 178–256 cm⁻¹. rsc.org These characteristic frequencies and their assignments provide a reliable spectroscopic fingerprint for the di-μ-sulfido-diiron core, enabling its identification and structural characterization in various chemical and biological systems.

Spectroscopic Characterization of Electronic Structure and Bonding in Di μ Sulfido Diiron Iii Systems

Mössbauer Spectroscopy (⁵⁷Fe)

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, offering detailed information about their electronic structure. wikipedia.orgbeilstein-journals.org This method measures the recoil-free resonant absorption of gamma rays by ⁵⁷Fe nuclei, and the resulting spectra are characterized by several key parameters: the isomer shift (δ), the quadrupole splitting (ΔE_Q), and magnetic hyperfine splitting. wikipedia.org

Isomer Shift Analysis for Oxidation States and Covalency

The isomer shift (δ) is directly proportional to the s-electron density at the iron nucleus and is a crucial parameter for determining the oxidation state and covalency of the iron centers. uni-bielefeld.detudelft.nlnih.gov Differences in the chemical environment between the ⁵⁷Co source and the iron absorber lead to shifts in the resonance energy. unimi.it

In di-μ-sulfido-diiron(III) systems, the isomer shift provides a clear distinction between different oxidation states. For instance, high-spin iron(III) complexes typically exhibit isomer shifts in a characteristic range that is lower than that of high-spin iron(II) compounds, reflecting the higher nuclear charge and resulting increased s-electron density in the Fe(III) state. researchgate.net For example, a diiron(II) complex, [(LFe)(μ-S)], showed an isomer shift of δ = 0.59 mm s⁻¹, which upon oxidation to the diiron(II/III) state, exhibited two distinct signals with δ values of 0.36 mm s⁻¹ and 0.57 mm s⁻¹, corresponding to the Fe(III) and Fe(II) sites, respectively. researchgate.net Further oxidation to the diiron(III/III) state resulted in a single isomer shift of δ = 0.29 mm s⁻¹, characteristic of high-spin iron(III) ions. researchgate.net

Covalency effects also significantly influence the isomer shift. Increased covalency in the iron-ligand bonds leads to a delocalization of the 3d-electrons, which in turn reduces the shielding of the s-electrons and increases the electron density at the nucleus, resulting in a lower isomer shift. uni-bielefeld.de This effect allows for a detailed analysis of the bonding character within the Fe₂S₂ core and its surrounding ligands.

Quadrupole Splitting for Electronic Asymmetry and Site Nonequivalence

The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus (in its I=3/2 excited state) with a non-spherical electric field gradient (EFG) at the nucleus. wikipedia.orguni-bielefeld.de This parameter provides valuable information about the electronic asymmetry and the local symmetry of the iron site. uni-bielefeld.detudelft.nl

In di-μ-sulfido-diiron(III) complexes, the magnitude of the quadrupole splitting can differentiate between high-spin and low-spin states and reveal distortions from ideal cubic symmetry. mdpi.com For example, a significant change in quadrupole splitting was observed upon oxidation of a diiron complex. The diiron(II) state showed a small ΔE_Q of 0.22 mm s⁻¹, indicative of a relatively symmetric electronic environment. researchgate.net In contrast, the mixed-valent diiron(II/III) species displayed two distinct quadrupole doublets with ΔE_Q values of 3.70 mm s⁻¹ and 0.71 mm s⁻¹, highlighting the electronic and structural nonequivalence of the two iron sites. researchgate.net The fully oxidized diiron(III/III) state exhibited a large quadrupole splitting of 3.70 mm s⁻¹, consistent with the presence of high-spin iron(III) ions in an asymmetric environment. researchgate.net The observation of distinct quadrupole splittings for each iron site in mixed-valence systems is a hallmark of electronically localized or trapped-valence species on the Mössbauer timescale. researchgate.net

Magnetic Hyperfine Interactions for Spin States and Exchange Coupling

In the presence of a magnetic field (either externally applied or arising from the electrons of the atom itself), the nuclear spin levels split, leading to magnetic hyperfine splitting in the Mössbauer spectrum. wikipedia.orgunimi.it This interaction is a powerful probe of the spin state of the iron centers and the nature of the magnetic exchange coupling between them.

For di-μ-sulfido-diiron(III) systems, which typically contain high-spin Fe(III) (S=5/2) centers, antiferromagnetic coupling between the two iron atoms is common, resulting in a diamagnetic or low-spin ground state for the dimer. In such cases, a simple quadrupole doublet is observed in the absence of an external magnetic field. However, the application of a strong magnetic field can break this coupling and induce a net magnetic moment, leading to complex magnetically split spectra. The analysis of these spectra can provide quantitative information about the strength and sign of the exchange coupling constant, J. In some instances, unusually high internal magnetic fields have been observed at low temperatures, which can be attributed to a significant orbital contribution to the hyperfine field. mdpi.com

Variable-Temperature and Variable-Field Mössbauer Studies

Conducting Mössbauer spectroscopy experiments over a range of temperatures and applied magnetic fields provides deeper insights into the electronic and magnetic properties of di-μ-sulfido-diiron(III) complexes. mdpi.comresearchgate.net

Variable-temperature studies are crucial for investigating spin crossover phenomena and the temperature dependence of magnetic ordering. beilstein-journals.orgmdpi.com For instance, the appearance and disappearance of specific spectral features with temperature can signal a transition between high-spin and low-spin states. beilstein-journals.org Furthermore, variable-temperature magnetic susceptibility measurements can complement Mössbauer data to characterize the magnetic behavior of these complexes. researchgate.net

Variable-field Mössbauer spectroscopy is particularly useful for determining the spin of the ground state and the nature of magnetic coupling. researchgate.net By applying an external magnetic field, it is possible to resolve the magnetic hyperfine splitting and extract parameters such as the sign of the internal magnetic field and the magnitude of the exchange coupling. For example, in mixed-valent diiron(II,III) systems, variable-field Mössbauer can distinguish between ferromagnetic and antiferromagnetic coupling between the iron centers. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects transitions between the energy levels of unpaired electrons in a magnetic field. libretexts.orguniversite-paris-saclay.fr It is an indispensable tool for the characterization of paramagnetic species, including many di-μ-sulfido-diiron(III) complexes. libretexts.orgnih.gov

Detection and Characterization of Paramagnetic Species

EPR spectroscopy is highly effective in identifying and characterizing paramagnetic states in di-μ-sulfido-diiron(III) systems. nih.gov While a perfectly antiferromagnetically coupled diiron(III) dimer would be EPR silent due to an S=0 ground state, any deviation from this ideal state, such as the presence of a small population of excited spin states or the existence of mixed-valence species, can give rise to an EPR signal.

For example, in some di-μ-sulfido-diiron(III) complexes, EPR signals can be observed, which are often characterized by their g-values. rsc.org The anisotropy of the g-tensor provides information about the electronic structure and symmetry of the paramagnetic center. wpmucdn.com Low-spin Fe(III) (S=1/2) systems typically exhibit anisotropic g-values, while high-spin Fe(III) (S=5/2) systems often show more isotropic signals near g=2.0. wpmucdn.com The detection of distinct EPR signals for different redox states of a di-μ-sulfido-diiron core allows for the unambiguous identification of each paramagnetic species involved in a reaction. nih.gov For instance, in the radical SAM enzyme PqqE, which contains Fe-S clusters, multifrequency EPR spectroscopy was used to identify the specific EPR signatures for a [2Fe-2S] cluster in its reduced form, with g-values of [2.004, 1.958, 1.904]. nih.gov

Spin-Coupling Regimes (e.g., Antiferromagnetic Coupling)

In di-μ-sulfido-diiron(III) complexes, the two high-spin Fe(III) centers (S=5/2 each) are typically not magnetically independent. Instead, they interact through the bridging sulfido ligands, a phenomenon known as superexchange, which leads to spin-coupling. The predominant spin-coupling regime observed in these systems is antiferromagnetic coupling. researchgate.netnih.gov This results in a singlet (S=0) ground state and a series of excited states with increasing spin multiplicity (S=1, 2, 3, 4, 5).

The strength of this antiferromagnetic interaction is described by the exchange coupling constant, J. A negative J value signifies antiferromagnetic coupling, and its magnitude indicates the energy separation between the spin states. Strong antiferromagnetic coupling, as seen in many di-μ-sulfido-diiron(III) complexes, results in a significant energy gap between the S=0 ground state and the first excited (S=1) state. researchgate.net For instance, in the sulfido-bridged dimer [Cp′Fe(μ-S)]₂, strong antiferromagnetic coupling leads to an estimated energy gap (2J) of approximately 700 cm⁻¹. researchgate.net This strong coupling is a key feature that influences the magnetic and spectroscopic properties of these compounds. nih.gov The more diffuse nature of sulfur orbitals compared to oxygen orbitals is proposed to facilitate greater charge distribution and consequently, more effective magnetic exchange between the iron centers. nsf.gov

Determination of Spin States and g-values

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, including certain states of di-μ-sulfido-diiron(III) systems. While the antiferromagnetically coupled ground state (S=0) is EPR-silent, excited states or redox-modified forms of these complexes may be paramagnetic and thus EPR-active.

In cases where the system can be reduced to a mixed-valence Fe(II)-Fe(III) state, the resulting half-integer spin state (e.g., S=1/2 or S=9/2) gives rise to a characteristic EPR signal. nih.gov The g-values obtained from the EPR spectrum provide information about the electronic environment of the paramagnetic center. For instance, the solid-state X-band EPR spectrum of a low-spin iron(III) complex, [Fe( researchgate.netaneN₂S)₂][ClO₄]₃, revealed axial symmetry with g⊥ = 2.607 and g|| = 1.599. rsc.org While not a di-μ-sulfido complex itself, this illustrates how EPR can define the magnetic parameters of an iron center. The analysis of EPR spectra, often in conjunction with magnetic susceptibility measurements and theoretical calculations, allows for the determination of the spin state of the cluster and the g-tensor components, which are crucial for a detailed understanding of the electronic structure. unam.mxnih.gov

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy in the ultraviolet and visible regions is a key technique for characterizing di-μ-sulfido-diiron(III) complexes. The spectra are typically dominated by intense charge-transfer bands, which can provide valuable information about the electronic structure and bonding within the Fe₂S₂ core.

Ligand-to-Metal Charge Transfer (LMCT) Bands

The most prominent features in the UV-Vis spectra of di-μ-sulfido-diiron(III) complexes are intense absorptions arising from ligand-to-metal charge transfer (LMCT) transitions. psu.edudalalinstitute.com These transitions involve the excitation of an electron from a molecular orbital that is predominantly ligand in character (in this case, derived from the sulfido and/or other coordinating ligands) to an empty or partially filled d-orbital on the Fe(III) center. wikipedia.orglibretexts.org

Specifically, S(p) → Fe(III)(d) charge transfer transitions are characteristic of these systems and are responsible for their intense color. psu.edu These LMCT bands are typically found throughout the visible and near-UV regions. psu.edu The energy of these transitions is sensitive to the nature of the ligands and the geometry of the complex. For example, complexes of the type [Fe₂S₂(SR)₄]²⁻ exhibit intense S→Fe charge-transfer absorption across the visible and near-UV spectral regions. psu.edu The high intensity of LMCT bands (molar absorptivities, ε, can be around 50,000 L mol⁻¹ cm⁻¹) distinguishes them from the much weaker d-d transitions. wikipedia.org

Complexλmax (nm)ε (M⁻¹cm⁻¹)AssignmentReference
[Fe₂(μ-S)₂(S-p-C₆H₄Me)₄]²⁻~450, ~550-560-S → Fe LMCT psu.edu
[Fe(TPP)] with TMSO432-Soret Band nih.gov
[Fe(TPP)] with TMSO560, 603-Q Bands nih.gov
Oxidized [Fe₂(BPClNOL)₂(SO₄)]5191.40 x 10³Tyr → Fe(III) LMCT researchgate.net
Mixed-valence [Fe₂(BPClNOL)₂(SO₄)]4399.8 x 10²- researchgate.net

d-d Transitions and Ligand Field Splitting

Electronic transitions between the d-orbitals of the iron centers, known as d-d transitions, are also possible. numberanalytics.comlibretexts.org However, for high-spin Fe(III) (d⁵), all d-d transitions are spin-forbidden, as there is no excited state with the same spin multiplicity as the sextet ground state (⁶A₁). tdl.org Consequently, these transitions are very weak (typically with ε values < 1,000 L mol⁻¹ cm⁻¹) and are often obscured by the much more intense LMCT bands. wikipedia.orglibretexts.org

While difficult to observe directly, the energy of these transitions is related to the ligand field splitting, which describes the energetic separation of the d-orbitals due to the electrostatic field of the surrounding ligands. In an octahedral environment, the d-orbitals split into t₂g and e_g sets. libretexts.org In the tetrahedral coordination typical for the iron centers in many [Fe₂S₂] cores, the d-orbitals split into e and t₂ sets. The magnitude of this splitting provides insight into the nature and strength of the iron-ligand interactions.

Spectroelectrochemical Studies for Redox State Identification

Spectroelectrochemistry, which combines spectroscopic and electrochemical techniques, is a powerful tool for studying the redox properties of di-μ-sulfido-diiron(III) complexes and identifying the spectroscopic signatures of different oxidation states. reading.ac.uknih.gov By controlling the potential of the solution, one can generate and stabilize different redox species (e.g., the mixed-valence [Fe(II)Fe(III)] state or the fully reduced [Fe(II)Fe(II)] state) and record their corresponding UV-Vis spectra. thaiscience.info

This method allows for the direct correlation of electrochemical events with spectral changes. For example, during the reduction of a diiron(III) complex, the disappearance of the characteristic LMCT bands of the Fe(III) state and the appearance of new bands associated with the Fe(II) state can be monitored. researchgate.net This provides a means to determine the formal reduction potentials of the complex and to characterize the electronic structure of each redox state. nih.gov For instance, spectroelectrochemical experiments on [Fe₂(BPClNOL)₂(SO₄)] showed a shift in the maximum absorption from 519 nm in the oxidized Fe(III)Fe(III) form to 439 nm in the mixed-valence Fe(III)Fe(II) form, with the redox process occurring at E₁/₂ = -0.843 V vs. Fc/Fc⁺. researchgate.net

Vibrational Spectroscopy (Infrared and Resonance Raman)

Vibrational spectroscopy, including both infrared (IR) and resonance Raman (rR) techniques, provides detailed information about the bonding and structure of the Fe₂S₂ core. researchgate.net These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, atomic masses, and geometry.

Resonance Raman spectroscopy is particularly useful for studying di-μ-sulfido-diiron(III) complexes. acs.orgnih.gov By choosing a laser excitation wavelength that corresponds to an electronic transition (typically the intense S→Fe LMCT band), specific vibrational modes associated with the Fe-S chromophore can be selectively enhanced. psu.eduencyclopedia.pub This allows for the identification of Fe-S stretching vibrations, which are often weak and difficult to observe in normal Raman or IR spectra. nsf.gov

Complex/SystemVibrational ModeFrequency (cm⁻¹)Spectroscopy MethodReference
[NEt₄]₂[Fe₂S₂Cl₄]Fe-S stretch (asymmetric, B₂u)415IR researchgate.net
[NEt₄]₂[Fe₂S₂Cl₄]Fe-S stretch (symmetric, A_g)396Raman researchgate.net
Rieske-type [2Fe-2S] clustersA_g (bridging)390-400Resonance Raman nih.gov
Rieske-type [2Fe-2S] clustersB₁g (bridging) and A_g (terminal)320-340Resonance Raman nih.gov
[Fe₂(bpy)₂(H₂O)₂(μ-O)(μ-SO₄)₂]ν_as(FeOFe)770IR researchgate.net
[Fe₂(bpy)₂(H₂O)₂(μ-O)(μ-SO₄)₂]ν_s(FeOFe)513IR researchgate.net
[Fe₂(bpy)₂(H₂O)₂(μ-O)(μ-SO₄)₂]ν_s(FeOFe)520Raman researchgate.net

IR spectroscopy complements rR by providing information on IR-active modes, which, due to selection rules, can be different from the Raman-active modes in centrosymmetric molecules. researchgate.net The combination of both techniques, often supported by normal coordinate analysis and computational modeling, allows for a comprehensive assignment of the vibrational spectrum and a detailed understanding of the force constants of the bonds within the di-μ-sulfido-diiron(III) core. researchgate.net

Assignment of Bridging Sulfido Vibrational Modes

Vibrational spectroscopy, particularly Resonance Raman (r.R.) and Infrared (IR) spectroscopy, is a powerful tool for probing the Fe-S bonds within the [Fe₂S₂]²⁺ core. nih.gov The vibrations of the bridging sulfide (B99878) ligands are of particular interest as they directly reflect the strength and nature of the bonds within the central Fe₂S₂ rhombus.

In synthetic analogues of the ferredoxin active site, such as [Fe₂S₂(SR)₄]²⁻ complexes, the Fe-S bridging vibrations are distinctly observed. rsc.orgpsu.edu The Raman-active symmetric "breathing" mode (A₁g symmetry) of the Fe₂S₂ core is typically found in the range of 375–396 cm⁻¹. rsc.orglibretexts.org This mode involves the in-phase, symmetric stretching of all four Fe-S bridging bonds. In addition to the symmetric stretch, two asymmetric Fe-S bridging modes are active in the infrared spectrum, appearing in the ranges of 415–420 cm⁻¹ and 274–328 cm⁻¹. rsc.org The presence of intense S→Fe charge-transfer absorptions throughout the visible and near-UV regions allows for resonance enhancement of Raman transitions involving Fe-S vibrations, making these modes particularly prominent in r.R. spectra. nih.govpsu.edu

The following table summarizes the characteristic vibrational frequencies for bridging sulfido modes in representative di-μ-sulfido-diiron(III) complexes.

Vibrational ModeSymmetryTypical Frequency Range (cm⁻¹)Spectroscopic Technique
Symmetric Fe-S StretchA₁g375 - 396Raman / Resonance Raman
Asymmetric Fe-S StretchB₃u415 - 420Infrared
Asymmetric Fe-S StretchB₂u274 - 328Infrared

Table 1: Characteristic bridging sulfido vibrational modes in [Fe₂S₂(SR)₄]²⁻ type complexes. Data sourced from references rsc.orglibretexts.org.

Analysis of Metal-Ligand Stretching Frequencies

In complexes with aromatic thiolate ligands, the totally symmetric terminal Fe-S stretch and its IR-active counterpart are observed at higher frequencies (381–429 cm⁻¹) compared to those with aliphatic or halide ligands (321–334 cm⁻¹). rsc.org This difference reflects the electronic influence of the ligand on the Fe-S bond strength. Resonance Raman spectra of 2Fe-ferredoxins reveal multiple bands attributable to both bridging and terminal Fe-S stretching modes. libretexts.org Spectroscopic differences in the terminal Fe-S(Cys) stretches between different classes of ferredoxins are thought to reflect variations in the conformation of the coordinating cysteine ligands. libretexts.org

Isotope Labeling Studies for Mode Assignment

To definitively assign the vibrational modes, particularly those involving the bridging sulfide atoms, isotope labeling studies are indispensable. libretexts.org By substituting the naturally abundant ³²S with its heavier isotope ³⁴S, a predictable downward shift in the frequency of vibrational modes involving Fe-S bonds can be observed.

This technique has been crucial in confirming the assignment of the Fe₂S₂ core "breathing" mode. libretexts.org For example, a strong band near 390 cm⁻¹ in the Resonance Raman spectrum of Fe₂S₂ sites reliably shifts to a lower frequency upon ³⁴S sulfide labeling, confirming its identity as the A₁g symmetric bridging stretch. libretexts.org Similarly, shifts observed upon deuteration (exchanging N-H for N-D in proteins) have been used to verify hydrogen bonding interactions with the sulfur ligands. sci-hub.se Isotope labeling with ⁵⁷Fe has also been employed in a complementary technique, Nuclear Resonance Vibrational Spectroscopy (NRVS), to interpret the iron-related vibrational modes. researchgate.net The use of stable isotopes provides an unambiguous method for assigning specific peaks in complex vibrational spectra to their corresponding molecular motions. nih.govhuji.ac.il

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for investigating the structure, dynamics, and electronic properties of paramagnetic molecules like di-μ-sulfido-diiron(III) complexes. nih.gov

Paramagnetically Shifted Resonances for Structural and Electronic Insights

In their oxidized [Fe₂S₂]²⁺ state, these complexes contain two high-spin Fe(III) ions that are antiferromagnetically coupled. nih.gov Although the ground state is diamagnetic (S=0), thermally accessible excited paramagnetic states at room temperature lead to significant paramagnetic shifts in the NMR spectra. nih.gov Resonances of nuclei close to the paramagnetic center experience large shifts (hyperfine shifts) outside the normal diamagnetic range, making them sensitive probes of the electronic structure. acs.orgresearchgate.net

Proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) NMR experiments are designed to observe these fast-relaxing, hyperfine-shifted resonances. nih.govacs.org For instance, in studies of human ferredoxin 2 (FDX2), ¹H NMR spectra show paramagnetically shifted signals from the protons of the coordinating cysteine residues. nih.govacs.org The pattern and magnitude of these shifts provide detailed information about the distribution of unpaired electron spin density across the Fe₂S₂ core and onto the coordinating ligands. nih.govacs.org This allows for a quantitative assessment of the covalency of the Fe-S bonds and can reveal subtle differences in the electronic structures between related proteins. nih.govacs.org The combination of paramagnetic NMR data with quantum chemical calculations, such as Density Functional Theory (DFT), provides a powerful approach to assigning these shifted resonances and interpreting them in terms of geometric and electronic structure. acs.orgacs.org

Solution-State Dynamics and Equilibrium Studies

Dynamic NMR (DNMR) techniques, including variable-temperature NMR and 2D exchange spectroscopy (EXSY), can be used to study dynamic processes in solution. rsc.orgacs.orgscilit.com In the context of di-μ-sulfido-diiron(III) complexes, these methods can monitor equilibria between different structural forms or ligand exchange processes. nih.govresearchgate.net

For example, ¹H NMR spectroscopy has been used to monitor the scrambling of ligands and the redistribution of sulfide and bromide ligands between different multi-iron complexes in solution. nih.govresearchgate.net By following the changes in the paramagnetically shifted peaks over time or with temperature, it is possible to identify the species present at equilibrium and, in some cases, to determine the kinetic and thermodynamic parameters of the exchange processes. nih.govresearchgate.netpnas.org Such studies have provided insight into the lability of Fe-S bonds in these clusters, a property that is relevant to the assembly, degradation, and reactivity of biological iron-sulfur clusters. nih.govpnas.org

Magnetic Susceptibility Measurements (e.g., SQUID Magnetometry)

Magnetic susceptibility measurements provide direct information about the magnetic properties of a material, which in the case of di-μ-sulfido-diiron(III) complexes, reveals the nature of the magnetic coupling between the two Fe(III) centers. libretexts.org Superconducting Quantum Interference Device (SQUID) magnetometry is an extremely sensitive technique used for these measurements. chemrxiv.orgnih.gov

For a di-μ-sulfido-diiron(III) complex, each high-spin Fe(III) ion (S=5/2) possesses five unpaired electrons. These two centers are coupled through the bridging sulfide ligands. Variable-temperature magnetic susceptibility measurements typically show that the effective magnetic moment (μ_eff) decreases as the temperature is lowered. chemrxiv.orgresearchgate.net This behavior is the hallmark of antiferromagnetic coupling, where the spins of the two iron centers preferentially align in opposite directions, leading to a diamagnetic (S_total = 0) ground state. chemrxiv.orgresearchgate.net

The strength of this interaction is quantified by the magnetic exchange coupling constant, J. This value can be extracted by fitting the experimental susceptibility data (χ vs. T) to the Heisenberg–Dirac–Van Vleck spin-exchange Hamiltonian. chemrxiv.org For [Fe₂S₂(SR)₄]²⁻ complexes, the J values are typically large and negative, confirming strong antiferromagnetic coupling. chemrxiv.orgacs.org For example, a J value of -119 cm⁻¹ was determined for one such complex, indicating a significant energy gap between the S=0 ground state and the first excited magnetic state. chemrxiv.org These measurements are fundamental to understanding the electronic structure and the pathway of superexchange mediated by the bridging sulfide ligands. researchgate.netchemrxiv.org

Determination of Magnetic Coupling Constants

The magnetic properties of di-μ-sulfido-diiron(III) systems are dominated by the exchange interaction between the two high-spin Fe(III) centers. This interaction is quantified by the magnetic exchange coupling constant, J. In the majority of these complexes, the coupling is antiferromagnetic, leading to a singlet ground state. electronicsandbooks.com The magnitude of J is sensitive to the geometric parameters of the Fe₂S₂ core, particularly the Fe-S bond distances. researchgate.net

A variety of (μ-oxo)diiron(III) complexes exhibit strong antiferromagnetic interactions. researchgate.net For instance, certain complexes show J values of -97(1), -104(2), and -104(2) cm⁻¹, indicating significant antiferromagnetic coupling between the high-spin ferric ions. researchgate.net In contrast, complexes with μ-sulfato bridges between the two Fe(III) ions display much weaker antiferromagnetic coupling, with a reported J value of -5.5(5) cm⁻¹. researchgate.net Theoretical calculations, such as those using density functional theory (DFT) coupled with a broken symmetry approach, have been employed to understand the factors influencing the magnetic coupling. researchgate.net These studies have shown that the J value is highly dependent on the Fe-O distance, following an exponential function, while being relatively insensitive to the Fe-O-Fe angle. researchgate.net The protonation of a bridging oxo group has been found to significantly reduce the magnetic coupling constant. researchgate.net

Interactive Table: Magnetic Coupling Constants in Diiron(III) Complexes

Complex Type Bridging Ligand J (cm⁻¹) Coupling Type
(μ-oxo)diiron(III) Oxo -78 to -98 Strong Antiferromagnetic
di-μ-sulfato-diiron(III) Sulfato -5.5(5) Weak Antiferromagnetic

Spin State Characterization Across Temperature Ranges

The spin state of di-μ-sulfido-diiron(III) complexes and their mixed-valence counterparts can be characterized across different temperatures using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net In mixed-valent iron-sulfur dimers (Fe(II)-Fe(III)), the ground spin state is determined by the Heisenberg exchange interaction, which can be either ferromagnetic (J > 0, S = 9/2) or antiferromagnetic (J < 0, S = 1/2). researchgate.net

Low-temperature X-band EPR spectroscopy has been instrumental in identifying the spin states of mixed-valent [Fe₂Q₂]⁺ complexes. For example, one such complex was simulated as an S = 1/2 spin system. researchgate.net Another complex exhibited a mixture of S = 1/2 and S = 3/2 spin states. researchgate.net Furthermore, some complexes can exhibit high-spin ground states, such as S = 7/2. researchgate.net The spin state can also be influenced by the concentration of the complex, as observed in some [4Fe-4S]⁺ clusters where the dominant species can change from S = 3/2 at lower concentrations to S = 5/2 at higher concentrations. nih.gov The study of spin state transitions as a function of temperature provides valuable information about the electronic structure and magnetic properties of these systems. beilstein-journals.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic and local geometric structure of metal ions in molecules. libretexts.org It is particularly valuable for studying di-μ-sulfido-diiron(III) systems, providing direct information on iron oxidation states, coordination environments, and the covalency of the iron-sulfur bonds.

X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Coordination

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is the region of the XAS spectrum close to the absorption edge. libretexts.org The position and features of the pre-edge region in the Fe K-edge XANES spectrum are particularly sensitive to the oxidation state and coordination geometry of the iron center. geologyscience.ru

The pre-edge feature arises from 1s to 3d electronic transitions, which are formally forbidden by selection rules but gain intensity through quadrupolar coupling and d-p mixing. geologyscience.ru The energy of the pre-edge centroid shifts to higher energy with an increase in the oxidation state of the iron atom. geologyscience.ru For instance, the average pre-edge centroid position for Fe³⁺ is approximately 1.4 ± 0.1 eV higher than that for Fe²⁺. geologyscience.ru This allows for the determination of the average oxidation state in mixed-valence systems. geologyscience.ru Furthermore, the intensity and shape of the pre-edge feature are indicative of the coordination number and geometry of the iron site. xrayabsorption.org XANES is sensitive to multiple scattering of the photoelectron, which provides three-dimensional structural information. libretexts.org

Sulfur K-edge XAS for Covalency and Electronic Structure of Sulfido Ligands

Sulfur K-edge XAS provides a direct experimental probe of the covalency of the metal-ligand bond, specifically the interaction between the iron centers and the bridging sulfido ligands. nih.gov The pre-edge feature in the sulfur K-edge spectrum corresponds to the transition of a sulfur 1s electron to molecular orbitals with significant sulfur 3p character that are mixed with the iron 3d orbitals. The intensity of this pre-edge feature is directly proportional to the covalency of the Fe-S bond. nih.gov

Studies on [2Fe-2S] ferredoxins and model complexes have shown that the sulfide covalency is a critical factor in their electronic structure. nih.gov For example, in the oxidized Fe(III)Fe(III) form of ferredoxin, the sulfide covalency was found to be lower than in a corresponding model complex, a difference attributed to hydrogen bonding in the protein environment. nih.gov Upon reduction to the mixed-valence Fe(III)Fe(II) state, a significant increase in the covalency of the Fe(III)-sulfide bond and a decrease in that of the Fe(II)-sulfide bond are observed. nih.gov This indicates that the sulfide ligand preferentially donates electron density to the more oxidized ferric center. nih.gov In [4Fe-4S] clusters, the change in the bridging mode of the sulfide from μ₂ to μ₃ results in a decrease in the covalency per Fe-S bond. researchgate.net This modulation of Fe-S bond covalency is a key factor in the electronic properties and reactivity of these iron-sulfur systems. researchgate.net

Interactive Table: Covalency in Iron-Sulfur Systems from S K-edge XAS

System State Key Finding Reference
[2Fe-2S] Ferredoxin Oxidized (Fe³⁺Fe³⁺) Lower sulfide covalency compared to model complex due to H-bonding. nih.gov
[2Fe-2S] Ferredoxin Reduced (Fe³⁺Fe²⁺) Increased Fe(III)-S covalency, decreased Fe(II)-S covalency. nih.gov

Theoretical and Computational Chemistry of Di μ Sulfido Diiron Iii Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure of di-μ-sulfido-diiron(III) systems, particularly due to its favorable balance between computational cost and accuracy.

DFT calculations have been instrumental in determining the geometric and electronic structures of di-μ-sulfido-diiron(III) cores. These computations can accurately predict key structural parameters such as Fe-Fe and Fe-S bond distances, which are crucial for understanding the nature of the bonding within the [Fe₂S₂] core. The choice of the exchange-correlation functional is critical, as different functionals can yield varying degrees of accuracy. For instance, studies have shown that for spin-coupled iron-sulfur dimers, nonhybrid functionals like r²SCAN and B97-D3, and hybrid functionals with moderate exact exchange like TPSSh and B3LYP*, provide accurate descriptions of the electronic structure. nih.gov In contrast, nonhybrid functionals often underestimate Fe-Fe distances, while hybrid functionals with a high percentage of exact exchange tend to overestimate them. nih.govacs.org

The electronic structure of these systems is characterized by a complex interplay of exchange interactions between the two high-spin Fe(III) centers, which are antiferromagnetically coupled through the bridging sulfido ligands. This results in a ground state with a total spin of S=0. Broken-symmetry DFT (BS-DFT) is a common and effective approach to model this antiferromagnetic coupling, providing a good description of the ground state properties. osti.gov The BS-DFT approach correctly predicts the experimental geometries for low spin multiplicity states. osti.gov

Table 1: Comparison of DFT Functionals for Geometric Parameter Prediction in a [Fe₂S₂Cl₄]²⁻ Complex

Functional Mean Deviation (MD) of M-Fe distances (Å) Mean Absolute Deviation (MAD) of M-Fe distances (Å)
r²SCAN Underestimates Low
B97-D3 Underestimates Low
TPSSh Overestimates Moderate

This table is a representation of general trends discussed in the literature. nih.govresearchgate.net

A significant application of DFT is the prediction and interpretation of various spectroscopic parameters, which are often complex for di-μ-sulfido-diiron(III) systems.

Mössbauer Spectroscopy: DFT calculations can accurately predict Mössbauer isomer shifts (δ) and quadrupole splittings (ΔE_Q). nih.govnih.gov These parameters are highly sensitive to the oxidation state, spin state, and coordination environment of the iron atoms. Accurate geometries are essential for obtaining reliable Mössbauer parameter predictions. nih.gov

EPR Spectroscopy: For paramagnetic states of related iron-sulfur clusters, DFT can be used to calculate g-tensors and hyperfine coupling constants, which are fundamental parameters in Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov This allows for the detailed interpretation of experimental EPR spectra and the characterization of the electronic ground state.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of these complexes. The calculations help in assigning the observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands, which are characteristic of these systems.

Ab Initio and Wave Function-Based Methods

While DFT is widely used, ab initio and wave function-based methods, though more computationally demanding, can provide a more rigorous description of the electronic structure, especially for systems with strong electron correlation effects.

The antiferromagnetically coupled nature of di-μ-sulfido-diiron(III) systems makes them inherently multireference in character. A single-determinant wavefunction, as used in standard DFT, cannot fully describe the singlet ground state. nih.gov Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), are better suited for these systems. osti.gov These methods explicitly account for the static and dynamic electron correlation, providing a more accurate description of the complex spin states and the energetic landscape of the molecule. osti.govnih.gov For larger and more complex iron-sulfur clusters, Density Matrix Renormalization Group (DMRG) calculations have been successfully applied to handle the large active spaces required. nih.gov

Reaction Pathway and Mechanism Elucidation via Computational Modeling

Computational modeling, primarily using DFT, has been invaluable in elucidating the reaction pathways and mechanisms involving di-μ-sulfido-diiron(III) systems. nih.gov These studies can map out the potential energy surfaces for various reactions, identify transition states, and calculate activation barriers. For example, DFT studies have been used to investigate the role of related diiron complexes in the activation of small molecules. researchgate.net By modeling the interaction of substrates with the diiron core, researchers can gain insights into the step-by-step mechanism of catalytic cycles, including substrate binding, bond activation, and product release. nih.govresearchgate.net

Energetic Landscape Analysis

The energetic landscape of di-μ-sulfido-diiron(III) systems encompasses the relative energies of various isomers, electronic states, and intermediates. Computational chemistry provides a powerful means to map out this landscape, offering predictions of the thermodynamic stability of different species.

DFT calculations have been successfully applied to determine the relative stabilities of different valence isomers in diiron disulfide complexes. The nature of the ligands attached to the iron centers plays a crucial role in dictating the preferred isomer. For example, in the series of complexes with the general formula Fe₂S₂(CO)₆₋₂ₙ(PMe₃)₂ₙ, the relative stability of the persulfide [Fe(I)]₂ isomer versus the bis(sulfide) [Fe(II)]₂ isomer is highly dependent on the number of phosphine (B1218219) ligands. researchgate.net

For the hexacarbonyl (n=0) and the diphosphine-substituted (n=1) complexes, the persulfide isomer is the more stable ground state. researchgate.net In contrast, for the tetraphosphine-substituted complex (n=2), the trend is reversed, and the bis(sulfide) isomer is more stable than the persulfide isomer by -6.6 kcal/mol. researchgate.net The replacement of each CO ligand with a PMe₃ ligand is estimated to shift the equilibrium by approximately 5 kcal/mol. researchgate.net

The stereochemistry of the ligands also introduces further complexity to the energetic landscape, although these effects are generally smaller than those of valence isomerization. For instance, the various isomers of Fe₂(μ-S₂)₂(CO)₄(PMe₃)₂ and Fe₂(μ-S₂)₂(CO)₂(PMe₃)₄ exhibit a range of relative energies. researchgate.net The spread of energies is more significant when steric effects become more pronounced. researchgate.net

Relative Stabilities of Fe₂S₂(CO)₆₋₂ₙ(PMe₃)₂ₙ Isomers
Complex (n)More Stable IsomerEnergy Difference (kcal/mol)
Fe₂S₂(CO)₆ (0)Persulfide [Fe(I)]₂-
Fe₂S₂(CO)₄(PMe₃)₂ (1)Persulfide [Fe(I)]₂-
Fe₂S₂(CO)₂(PMe₃)₄ (2)Bis(sulfide) [Fe(II)]₂-6.6
Energy Spread of Stereoisomers
ComplexEnergy Range of Isomers (kcal/mol)
Fe₂(μ-S₂)₂(CO)₄(PMe₃)₂0.8
Fe₂(μ-S₂)₂(CO)₂(PMe₃)₄1.5
Fe₂(μ-S)₂(CO)₂(PMe₃)₄8.0
Fe₂(μ-S₂)₂(CO)₂(PMe₃)₄18.2

Reactivity and Reaction Mechanisms of Di μ Sulfido Diiron Iii Complexes

Redox Chemistry and Electron Transfer Processes

The core reactivity of di-μ-sulfido-diiron(III) complexes is defined by their ability to undergo redox reactions. These [2Fe-2S] clusters typically cycle between the oxidized diferric (Fe³⁺Fe³⁺) state and a one-electron reduced mixed-valence (Fe²⁺Fe³⁺) state. nih.gov In some cases, a further reduction to the diferrous (Fe²⁺Fe²⁺) state is possible. These electron transfer processes are fundamental to their roles in biological electron transport chains, such as those in ferredoxins and respiratory complexes. nih.govnih.gov

Electrochemical Properties (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of di-μ-sulfido-diiron(III) complexes. CV studies reveal the potentials at which electron transfers occur and can indicate the stability of the different oxidation states. For instance, a neutral diketiminate-supported [LFe(μ-S)]₂ complex (where L is a bulky β-diketiminate ligand) exhibits a reversible Fe³⁺₂/Fe³⁺Fe²⁺ couple at -1.00 V versus the ferrocene (B1249389)/ferrocenium (Fc⁺/Fc) couple. nih.gov This is followed by a second reversible reduction corresponding to the Fe³⁺Fe²⁺/Fe²⁺₂ couple at -1.36 V. nih.gov

The redox potentials of these synthetic clusters are highly sensitive to their molecular structure and environment. Many synthetic models are anionic, which tends to shift their redox potentials to more negative values compared to their biological counterparts. nih.gov The neutral charge of the [LFe(μ-S)]₂ complex is credited with shifting its potential closer to that of biological [2Fe-2S] clusters, where the protein environment, including hydrogen bonding, helps to dissipate negative charge. nih.gov

Table showing selected redox potentials for diiron complexes. Note that potentials are referenced to different standards as reported in the source literature. The redox events for [Fe₂S₂(Xylpda)₂] are noted as ligand-based. The μ-oxido and mononuclear complexes are included for comparison of redox behavior.

Single and Multi-Electron Transfer Pathways

Iron-sulfur clusters are quintessential mediators of single-electron transfer in biology. nih.gov The [Fe₂S₂] core readily accepts and donates a single electron, facilitating stepwise electron flow in metabolic pathways like respiration and photosynthesis. nih.gov The electronic structure of the cluster, characterized by antiferromagnetically coupled high-spin ferric centers in the oxidized state, is finely tuned for this function. acs.org

While single-electron transfers are most common, the accessibility of multiple redox states allows for multi-electron processes in some synthetic systems. For example, a diferric [2Fe–2S] cluster supported by redox-active o-phenylenediamide ligands can reversibly store up to four electrons. nih.gov In this system, the first two reduction events are ligand-based, demonstrating how non-innocent ligands can participate directly in the redox chemistry. The subsequent third and fourth reductions are metal-centered, resulting in a super-reduced all-ferrous state. nih.gov Such pathways, where both the metal centers and the ligands act as electron reservoirs, expand the catalytic scope of these complexes beyond simple electron shuttling.

The efficiency of electron transfer is also governed by the reorganization energy of the cluster. The small changes in Fe-S bond lengths observed upon redox changes in many [2Fe-2S] clusters lead to a low inner-sphere reorganization energy, which is a critical factor for enabling rapid electron transfer.

Influence of Bridging and Terminal Ligands on Redox Potentials

The redox potential of a di-μ-sulfido-diiron(III) core is not an intrinsic property but is significantly modulated by its coordination environment. Both the bridging sulfido ligands and, more commonly, the terminal ligands play a crucial role in tuning this potential over a wide range. acs.orgwordpress.com

Terminal Ligands: The nature of the terminal ligands that complete the coordination sphere of the iron centers has a profound effect.

Ligand Donor Strength: Harder, more electronegative ligands (like phenolates) tend to stabilize the more highly charged Fe(III) state, making the complex harder to reduce and thus lowering the redox potential (shifting it to more negative values). ias.ac.in Conversely, softer, more electron-donating ligands (like thiolates) favor the lower oxidation state, Fe(II), resulting in a higher (more positive) redox potential. wordpress.com

Hydrogen Bonding: In biological systems, hydrogen bonds from the protein backbone to the sulfur atoms (both bridging and terminal) can withdraw electron density, stabilizing the reduced state and raising the redox potential. researchgate.net

Bridging Ligands: While the μ-sulfido bridges are a defining feature, modifications here can also impact redox properties. The geometry of the Fe₂S₂ core, influenced by the steric bulk of terminal ligands, affects the overlap of iron and sulfur orbitals, which in turn influences the electronic communication and redox potential between the iron centers.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both an electron and a proton are transferred. In the context of diiron-sulfur complexes, PCET pathways are crucial for managing redox equivalents and activating substrates. Biological [Fe-S] clusters are increasingly recognized to participate in PCET, though the precise mechanisms are still under investigation. nih.gov

In synthetic models, PCET can dictate the outcome of an oxidation reaction. For instance, the one-electron oxidation of certain Fe(II)-thiolate complexes in the absence of a base leads to ligand-centered oxidation and disulfide formation. nih.gov However, in the presence of a base, a PCET pathway becomes accessible. This involves the removal of a proton from an ancillary ligand coupled with the oxidation of the iron center, shifting the locus of oxidation from the sulfur to the metal. This demonstrates that the availability of a proton acceptor can protect the sulfur ligand from oxidation. nih.gov

The thermodynamics of PCET can be understood using a thermodynamic square scheme, which dissects the process into separate electron transfer (redox potential, E°) and proton transfer (acidity constant, pKₐ) steps. nih.gov This analysis helps rationalize why a particular pathway (concerted or sequential transfer of H⁺ and e⁻) is favored. In nitrogenase, it is proposed that electron transfer to the iron-molybdenum cofactor increases the basicity of the sulfur atoms, which in turn triggers proton transfer from a nearby water chain. rsc.org

Substrate Binding and Activation

The diiron core of [Fe₂S₂] complexes can serve as a site for the binding and subsequent activation of small molecule substrates. This reactivity is central to the function of many iron-sulfur enzymes. The binding process often involves the displacement of a labile terminal ligand or direct interaction with one or both of the iron centers, which can be coordinatively unsaturated or can expand their coordination sphere. Upon binding, the substrate can be "activated" for further reaction through electron transfer from the diiron core.

Reactions with Small Molecules (e.g., O₂, N₂, CO, CS₂)

The reactivity of di-μ-sulfido-diiron(III) complexes with small molecules is a key area of research, particularly for understanding biological catalysis and developing synthetic catalysts.

Carbon Monoxide (CO): Some diiron complexes react with carbon monoxide. For example, while the di-μ-sulfido-diiron(III) complex [Cp′Fe(μ-S)]₂ (Cp′ = 1,2,4-(Me₃C)₃C₅H₂) itself was not reported to react with CO, the related di-μ-nitrido-diiron(IV) complex, [Cp′Fe(μ-N)]₂, undergoes a clean reaction with CO (5 bar). This reaction is proposed to proceed through an isocyanato-bridged intermediate that subsequently reacts with excess CO to form a mononuclear iron carbonyl complex, [Cp′Fe(CO)₂(NCO)]. nih.govrsc.org This highlights the potential for the diiron core to facilitate transformations of bound ligands.

Dinitrogen (N₂): The activation of dinitrogen is a significant challenge in chemistry. While direct activation of N₂ by simple di-μ-sulfido-diiron(III) complexes is not well-established, related iron-sulfur chemistry provides important insights. A diferric [2Fe–2S] cluster functionalized with redox-active o-phenylenediamide ligands has been shown to catalyze the silylation of dinitrogen, producing significant equivalents of silylamine. nih.gov This reactivity relies on the ability of the ligand and metal core to store and deliver the multiple electrons needed for N₂ reduction.

Oxygen (O₂): The reaction with molecular oxygen is critical in the context of biological respiration and oxidative catalysis. The Rieske-type [2Fe-2S] clusters, found in Complex III of the electron transport chain, play an integral role in the electron transfer steps that ultimately lead to the reduction of O₂. nih.gov Synthetic μ-oxido diiron(III) complexes, structural relatives of the sulfido complexes, have been studied for their ability to electrocatalytically reduce oxygen.

Carbon Disulfide (CS₂): Information regarding the direct reaction of di-μ-sulfido-diiron(III) complexes with carbon disulfide is limited in the surveyed literature. However, the general reactivity patterns of iron-sulfur clusters suggest that CS₂ could potentially interact with the iron centers, possibly leading to insertion or reduction reactions, analogous to the chemistry seen with other unsaturated small molecules.

Table summarizing the reactivity of diiron-sulfur and related complexes with selected small molecules.

Compound Index

Activation of Organic Substrates (e.g., thiols, alkanes)

The activation of organic substrates by di-μ-sulfido-diiron(III) complexes is a critical area of research, drawing inspiration from the roles of iron-sulfur clusters in biological systems, such as in nitrogenase and hydrogenase enzymes. nih.govnih.gov Synthetic model complexes have provided significant insights into the potential reaction pathways for substrate transformation. While the direct activation of highly inert C-H bonds in alkanes by synthetic di-μ-sulfido-diiron(III) cores remains a formidable challenge, studies on related systems and more reactive organic substrates have illuminated key mechanistic principles.

Nonheme diiron enzymes are known to perform challenging oxidations, including the hydroxylation of methane (B114726). nih.gov These enzymatic systems typically proceed through a series of high-valent iron-oxo intermediates derived from the reaction of a diiron(II) precursor with dioxygen. nih.gov The direct involvement of a stable di-μ-sulfido-diiron(III) cluster as the primary oxidant for alkanes in synthetic systems is less established. However, the fundamental reactivity of the Fe-S core is evident in its interactions with other organic molecules.

For instance, a synthetic diiron compound with bridging sulfides has been shown to react with phenylhydrazine. This reaction involves the cleavage of the N-N bond and the oxidation of the initial diiron(II) state to a diiron(III) state, demonstrating the capacity of the iron-sulfur core to mediate multi-electron transformations of organic substrates. nih.gov

The reactivity with thiols is also a key aspect. Reactions between iron carbonyls and thiols are a primary route to synthesize diiron dithiolato complexes, which contain the Fe₂(μ-SR)₂ core. nih.gov While this is a synthetic route, it underscores the reactivity of iron centers with the S-H bond of thiols. In the context of pre-formed di-μ-sulfido-diiron(III) clusters, the interaction with external thiols can lead to ligand exchange and redox processes, influenced by the lability of the coordination sphere around the diiron core.

Identification and Characterization of Reaction Intermediates

Understanding the mechanisms of reactions involving di-μ-sulfido-diiron(III) complexes hinges on the detection and characterization of transient intermediates. The high reactivity and short lifetimes of these species necessitate specialized techniques to trap and study them.

Low-Temperature Trapping Techniques

Performing reactions at low temperatures is a powerful strategy to slow down reaction rates, allowing for the accumulation and characterization of otherwise fleeting intermediates. In the study of di-μ-sulfido-diiron(III) complexes, low-temperature experiments have been crucial for elucidating reaction pathways. For example, the investigation of ligand and electron redistribution reactions between a di(μ-sulfido)diiron(III) complex and a triiron(II) complex was conducted at temperatures as low as -40 °C. nih.gov This approach helps to control product speciation and allows for the isolation or spectroscopic observation of kinetic products before they can rearrange or decompose. nih.gov

Low-temperature Mössbauer spectroscopy is another key technique. It can provide detailed information about the oxidation and spin states of the iron centers. In a related diiron(II) hydride system, cooling the sample below a phase transition temperature of ~160 K allowed researchers to "freeze out" the dynamic motion of hydride ligands. nih.gov This decoalescence of the Mössbauer signal into two distinct doublets at low temperature provided unprecedented detail into the electronic structure of the individual iron sites. nih.gov This methodology is directly applicable to studying intermediates in di-μ-sulfido-diiron(III) chemistry, where changes in the sulfide (B99878) bridge or terminal ligands can be correlated with changes in the electronic properties of the iron centers.

Time-Resolved Spectroscopic Monitoring

To understand the kinetics and sequence of events in a chemical reaction, it is essential to monitor the concentrations of reactants, intermediates, and products over time. Time-resolved spectroscopic techniques are ideally suited for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to follow the progress of reactions involving di-μ-sulfido-diiron(III) complexes. For example, the conversion of a triiron species into a diiron complex, Fe₂(μ-S)₂HLEt/Me, was monitored by ¹H-NMR spectroscopy over several days. This allowed for the observation of the initial formation of an intermediate species, which maximized in concentration after approximately 72 hours before slowly converting to the final product. nih.gov Such experiments provide crucial kinetic data and help to construct a detailed reaction profile.

For faster reactions, rapid-mixing techniques like quench-flow can be employed. In this method, reactants are mixed for a precise, short period before the reaction is stopped (quenched), often by freezing or by chemical means. The trapped mixture can then be analyzed by various spectroscopic methods to identify the species present at that specific time point. This technique has been successfully used to trap and identify non-covalently bound intermediates in enzyme systems, establishing the timing of key bond-forming events during catalysis. nih.gov

Ligand Lability and Redistribution Reactions

The term "lability" refers to the ease with which ligands can be replaced in a coordination complex. libretexts.org In di-μ-sulfido-diiron(III) systems, the lability of both the bridging sulfide ligands and the terminal ligands plays a crucial role in their reactivity, enabling the cluster to participate in dynamic exchange and redistribution reactions.

Fe-S Bond Cleavage and Formation Dynamics

The Fe-(μ-S) bonds within the rhombic [Fe₂(μ-S)₂] core, while often considered robust, can exhibit significant lability under certain conditions. This dynamic character is critical for the function of some biological iron-sulfur clusters, such as in the nitrogenase enzyme, where Fe-S bond cleavage is thought to be necessary for substrate activation. nih.govrsc.orgnih.gov

Synthetic model systems have provided direct evidence for the facile cleavage and redistribution of these bridging sulfide ligands. In a notable example, the reaction of a di(μ-sulfido)diiron(III) complex, Fe₂S₂HLEt/Me, with a tri(bromide)triiron(II) complex, Fe₃Br₃LEt/Me, resulted in a rapid redistribution of both ligands and electrons. nih.govrsc.orgnih.govresearchgate.net The reaction, which proceeds quickly even at -40 °C, consumes the initial iron-sulfur clusters and produces a mixture of mixed-ligand species, including Fe₂Br₂SHLEt/Me. nih.gov This transformation necessitates the cleavage of the original Fe-(μ-S) bonds and the formation of new complexes where sulfide and bromide ligands have been exchanged between the iron centers. nih.gov

This facile scrambling of sulfide donors highlights the dynamic nature of the Fe-S bond in these clusters and provides a new perspective on their potential for substrate activation, suggesting that the core structure can readily open to accommodate incoming reactants. nih.govrsc.orgnih.gov

Table 1: Ligand Redistribution Reaction of a di-μ-sulfido-diiron(III) Complex

Reactant 1Reactant 2ConditionsKey ProductsObservationReference
Fe₂S₂HLEt/Me (di(μ-sulfido)diiron(III) complex)Fe₃Br₃LEt/Me (tri(bromide)triiron(II) complex)Ambient temperature or -40 °CFe₃Br₂SLEt/Me, Fe₂Br₂SHLEt/MeFacile scrambling of sulfide and bromide ligands within 5 minutes, involving Fe-S bond cleavage and electron redistribution. nih.gov, rsc.org, nih.gov

Di μ Sulfido Diiron Iii Complexes As Models for Biological Systems

Models for Nitrogenase Active Sites (e.g., FeMoco, P-cluster)

Nitrogenases are remarkable enzymes that catalyze the conversion of atmospheric dinitrogen (N₂) to ammonia (B1221849) (NH₃), a cornerstone of the global nitrogen cycle. nii.ac.jp The active sites of these enzymes, the iron-molybdenum cofactor (FeMoco) and the P-cluster, are complex iron-sulfur assemblies. ebi.ac.ukscispace.commdpi.com Di-μ-sulfido-diiron(III) complexes have emerged as invaluable tools for modeling subunits of these intricate clusters, helping to elucidate their catalytic behavior. scispace.com

Synthetic models of the FeMoco and P-cluster often feature diiron units bridged by sulfide (B99878) ligands. For instance, researchers have synthesized [Fe₈S₇] clusters that replicate the double-cubane structure of FeMoco, where di-μ-sulfido-diiron units are integral components. acs.org These models, though simpler than the native enzyme, allow for detailed spectroscopic and electrochemical studies that are challenging to perform on the protein itself.

A primary goal in this field is to develop synthetic systems that can mimic the N₂ reduction capabilities of nitrogenase under ambient conditions. While no synthetic iron-sulfur cluster has yet achieved the efficiency of the natural enzyme, studies on di-μ-sulfido-diiron(III) model complexes have provided significant insights. nih.gov For example, the reaction of a dinitrogen-bridged diiron complex with strong acids and reductants has been shown to produce ammonia, demonstrating the feasibility of N₂ conversion with such structures. nih.gov

The cleavage and rearrangement of Fe-S bonds are thought to be critical for substrate activation in nitrogenase. nih.gov Studies on synthetic di(μ-sulfido)diiron(III) complexes have shown that these bonds can be labile, providing a new perspective on the dynamic nature of the enzyme's active site during catalysis. nih.govresearchgate.net

The reduction of dinitrogen to ammonia is a multi-electron, multi-proton process. nih.gov Understanding the sequence and mechanism of these transfers is key to unraveling the catalytic cycle of nitrogenase. Di-μ-sulfido-diiron(III) model systems have been instrumental in this endeavor.

Computational studies on biomimetic dinitrogen-bridged diiron complexes have explored various pathways for proton and electron transfer. nih.govresearchgate.net These studies suggest that the mechanism is not a simple sequential process but rather a complex interplay of alternating and consecutive steps. nih.gov For instance, the initial steps may involve double protonation followed by electron transfers. nih.gov The role of the diiron core in facilitating these transfers and whether it remains intact throughout the catalytic cycle are active areas of investigation. nih.govresearchgate.net

The P-cluster is believed to mediate electron transfer from the Fe-protein to the FeMoco. mdpi.com Synthetic models help to understand how the redox potential of these clusters is modulated to facilitate efficient electron flow.

Models for [FeFe]-Hydrogenase Active Sites

[FeFe]-hydrogenases are highly efficient biological catalysts for the reversible conversion of protons and electrons to molecular hydrogen (H₂). nih.govresearchgate.net The active site, known as the H-cluster, contains a diiron center bridged by a dithiolate ligand and coordinated by carbon monoxide (CO) and cyanide (CN⁻) ligands. nih.govnih.gov Di-μ-sulfido-diiron complexes, particularly those with dithiolate bridges, serve as excellent structural and functional models for this active site. nih.govillinois.edu

A vast number of synthetic diiron dithiolate complexes have been prepared and studied for their ability to catalyze the hydrogen evolution reaction (HER). nih.govnih.gov While many of these complexes are electrocatalysts for HER, most operate through pathways that are not fully biomimetic. nih.gov However, they provide valuable information on the fundamental steps of proton reduction and H₂ formation.

Key intermediates in the proposed catalytic cycle of [FeFe]-hydrogenases are iron hydride species. The formation and reactivity of both terminal and bridging hydrides have been extensively studied in diiron model complexes. researchgate.netnih.gov For example, protonation of diiron dithiolate complexes can lead to the formation of bridging hydride species, which have been structurally characterized. acs.org

Furthermore, models for the oxidized state of the H-cluster, known as H_ox, have been synthesized. nih.govnih.gov These mixed-valence Fe(II)-Fe(I) complexes are poised to react with H₂. Studies have shown that these models can activate H₂ to form hydride intermediates, mimicking the hydrogen oxidation process. nih.gov

Model Complex TypeBiological System ModeledKey Research Finding
Di-μ-sulfido-diiron(III)Nitrogenase (FeMoco, P-cluster)Mimics structural subunits and provides insight into N₂ reduction chemistry.
Diiron dithiolate[FeFe]-HydrogenaseCatalyzes hydrogen evolution and oxidation via hydride intermediates.
Carboxylate-bridged diironRibonucleotide Reductase, Methane (B114726) MonooxygenaseModels dioxygen activation and subsequent oxidation reactions.

Models for Ribonucleotide Reductase (RNR) and Methane Monooxygenase (sMMO)

Ribonucleotide reductase (RNR) and soluble methane monooxygenase (sMMO) are two other important enzymes that feature non-heme diiron active sites. nih.govwikipedia.org These enzymes utilize dioxygen to perform challenging oxidation reactions. RNR is responsible for the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair. nih.gov sMMO catalyzes the oxidation of methane to methanol. wikipedia.orgnih.gov Carboxylate-bridged di-μ-oxo- and di-μ-hydroxo-diiron(III) complexes are central to modeling the chemistry of these enzymes.

The catalytic cycles of both RNR and sMMO involve the reaction of the reduced diiron(II) active site with O₂ to form a series of high-valent iron-oxo intermediates. nih.govlmu.de Synthetic diiron complexes have been instrumental in trapping and characterizing analogues of these transient species.

Upon reaction with O₂, diiron(II) precursor complexes can form (μ-peroxo)diiron(III) species. udg.educmu.edu In some model systems, this intermediate can undergo O-O bond cleavage to form a bis(μ-oxo)diiron(IV) complex, mimicking the formation of the powerful oxidant "intermediate Q" in sMMO. udg.edu The ability to generate and study these high-valent species in synthetic systems provides crucial information about their structure, spectroscopy, and reactivity. cmu.edumit.edu

Furthermore, diiron model complexes have been used to investigate the oxidation of various substrates. nih.gov For instance, diiron(II) complexes with tethered sulfide or phosphine (B1218219) ligands have been shown to undergo oxidation to the corresponding sulfoxide (B87167) and phosphine oxide upon exposure to dioxygen, mimicking the oxygenation chemistry of the enzymes. nih.gov

EnzymeActive Site FeatureFunctionModel Complex Focus
NitrogenaseFeMoco, P-cluster (Fe-S clusters)N₂ reduction to NH₃Structure, N₂ binding, electron/proton transfer
[FeFe]-HydrogenaseH-cluster (diiron dithiolate)H₂ evolution and oxidationCatalysis, hydride intermediates
Ribonucleotide ReductaseDiiron-oxo clusterRibonucleotide reductionDioxygen activation, high-valent intermediates
Methane MonooxygenaseDiiron-oxo clusterMethane oxidation to methanolDioxygen activation, C-H activation

High-Valent Intermediate Formation and Reactivity

The reactivity of di-μ-sulfido-diiron(III) complexes is distinct from their well-studied μ-oxo-diiron counterparts, which are known to form high-valent iron-oxo intermediates (FeIV=O, FeV=O) crucial for oxygen activation in enzymes like methane monooxygenase. cmu.edunih.govacs.orgwikipedia.org For di-μ-sulfido-diiron(III) systems, the formation of analogous high-valent iron-oxo species is not a characteristic reaction pathway. Instead, their reactivity is often centered on the Fe-S core itself.

Research has shown that the iron-sulfur bonds in these clusters can be labile, allowing for ligand and electron redistribution reactions. researchgate.netnih.gov For example, the reaction of a di(μ-sulfido)diiron(III) complex with a tri(bromide)triiron(II) complex resulted in the scrambling of sulfide and bromide ligands, demonstrating the dynamic nature of the Fe-S linkage. researchgate.netnih.gov This reactivity is reminiscent of the Fe-S bond cleavage required for substrate activation in enzymes like nitrogenase. nih.gov

While high-valent oxo species are not typical, high-valent states in non-oxo bridged diiron complexes have been achieved. For instance, an iron(IV) nitrido complex, [Cp′Fe(μ-N)]₂, was synthesized from a diiron(II) precursor. rsc.orgresearchgate.net This complex, an analogue to the sulfido-bridged dimer [Cp′Fe(μ-S)]₂, demonstrates that high formal oxidation states at the iron centers can be supported by bridging ligands other than oxide. rsc.orgresearchgate.net The reactivity of such high-valent species differs from that of iron-oxo intermediates; the iron(IV) nitrido complex reacts with carbon monoxide to form an isocyanate complex rather than performing oxygen-atom transfer. rsc.orgresearchgate.net The reactivity of di-μ-sulfido-diiron(III) complexes is thus more relevant to understanding iron-sulfur cluster dynamics and transformations not involving direct O₂ activation to Fe=O species. researchgate.netnsf.gov

Models for Other Diiron Metalloenzymes

The utility of di-μ-sulfido-diiron(III) complexes as models is highly dependent on the nature of the active site in the target metalloenzyme. While they are outstanding models for the iron-sulfur centers in molybdoenzymes, they are not appropriate mimics for diiron enzymes featuring oxo-bridged cores.

Acyl-[acyl-carrier-protein] Desaturase

Acyl-[acyl-carrier-protein] (ACP) desaturases are soluble plant enzymes that catalyze the O₂-dependent introduction of a double bond into a fatty acyl chain. nih.govwikipedia.org These enzymes belong to a superfamily of non-heme diiron proteins that activate molecular oxygen. nih.gov The active site features a diiron center bridged by carboxylate ligands and, in the oxidized state, by an oxo or hydroxo ligand. nih.govrcsb.org The catalytic cycle involves the formation of high-valent peroxo and iron-oxo intermediates. cmu.edu To mimic this chemistry, functional and structural models of acyl-ACP desaturase are based on diiron complexes with oxygen- and nitrogen-based ligands that can support oxo and peroxo adducts. nih.gov Given that the native enzyme contains a diiron-oxo core for O₂ activation, di-μ-sulfido-diiron(III) complexes are not relevant models for acyl-ACP desaturase. nih.gov

Aldehyde Oxidase and Xanthine (B1682287) Oxidase

In stark contrast to PAPs and desaturases, di-μ-sulfido-diiron(III) complexes are excellent and highly relevant models for components of aldehyde oxidase and xanthine oxidase. These complex enzymes are molybdenum-containing iron-sulfur flavoproteins. nih.govpnas.org While the substrate oxidation occurs at a molybdenum cofactor, each enzyme subunit also contains two non-identical [2Fe-2S] clusters. researchgate.netnih.govwikipedia.org These clusters function as an intramolecular electron transfer pathway, shuttling electrons from the molybdenum center to a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govpnas.orgnih.gov

The core of these [2Fe-2S] clusters consists of two iron atoms bridged by two sulfide ions and terminally ligated by cysteine residues from the protein. researchgate.netlibretexts.org In the oxidized state, the cluster is a [2Fe-2S]²⁺ core, which is a di-μ-sulfido-diiron(III) unit. nih.gov Synthetic analogues, often with thiolato terminal ligands, have been instrumental in understanding the geometric, electronic, and spectroscopic properties of these biological centers. nih.govresearchgate.netresearchgate.net These models have allowed for detailed study of how the ligand environment affects properties such as redox potential and the degree of valence delocalization in the one-electron reduced Fe(II)Fe(III) state. nih.gov

Table 1. Comparison of Structural and Spectroscopic Properties of a Synthetic [Fe₂S₂(SPh)₄]²⁻ Model Complex with the [2Fe-2S] Clusters of Xanthine Oxidase.
Property[Fe₂S₂(SPh)₄]²⁻ ModelXanthine Oxidase [2Fe-2S] Clusters
Fe...Fe Distance (Å)~2.70~2.7
Fe-S (bridge) Distance (Å)~2.20~2.2-2.3
Fe-S (thiolate) Distance (Å)~2.31~2.2-2.3 (Cys)
Oxidation State2 x Fe(III)2 x Fe(III) (oxidized)
⁵⁷Fe Mössbauer Isomer Shift (δ) (mm/s at 4.2 K)~0.28~0.27 (Fe/S I), ~0.30 (Fe/S II)
Redox Potential (mV vs NHE)~ -1000 (in DMF)-290 (Fe/S I), -290 (Fe/S II)

Data compiled from various sources for illustrative purposes. nih.govresearchgate.netlibretexts.org

Mechanisms of Substrate Transformations

The role of di-μ-sulfido-diiron(III) complexes in modeling substrate transformations is directly linked to the function of the native enzyme they mimic.

PAPs and Acyl-ACP Desaturase: The mechanisms for these enzymes—phosphate ester hydrolysis for PAPs and C-H bond activation/desaturation for the desaturase—are mediated by their respective diiron-oxo active sites. Studies on model complexes that elucidate these mechanisms have therefore focused on oxo-bridged systems capable of activating water or dioxygen.

The substrate (e.g., xanthine) is hydroxylated at the Mo(VI) center, which is concomitantly reduced by two electrons to Mo(IV). pnas.orgscispace.com

The electrons are then transferred one at a time from the Mo(IV) center to the two [2Fe-2S] clusters. pnas.orgnih.gov The oxidized di-μ-sulfido-diiron(III) core of a cluster accepts an electron to become a mixed-valent Fe(II)Fe(III) species.

The electrons are subsequently passed from the iron-sulfur clusters to the FAD cofactor, which is reduced to FADH₂. researchgate.net

Finally, the FADH₂ cofactor is re-oxidized by an external electron acceptor (NAD⁺ for the dehydrogenase form or O₂ for the oxidase form), completing the catalytic cycle. nih.gov

Synthetic di-μ-sulfido-diiron(III) complexes have been crucial in mapping out the electronic properties that facilitate this electron transfer chain, acting as an "electron sink" and conduit. nih.govresearchgate.net

Table 2. Summary of Diiron Metalloenzymes and the Relevance of Di-μ-sulfido-diiron(III) Models.
EnzymeNative Active Site CoreSubstrate TransformationRelevance of Di-μ-sulfido-diiron(III) Models
Purple Acid Phosphatase (PAP)Fe(III)-(μ-O)-M(II/III) (M=Fe, Mn, Zn)Phosphate ester hydrolysisNot relevant; models are oxo-bridged. scite.airesearchgate.net
Acyl-ACP Desaturase(μ-O)Diiron(III)Fatty acid desaturation (C-H activation)Not relevant; models are oxo-bridged to mimic O₂ activation. nih.govnih.gov
Aldehyde OxidaseMo-co + 2x [2Fe-2S] clustersAldehyde oxidation (at Mo); electron transfer (at FeS)Highly relevant; models for the [2Fe-2S] electron transfer clusters. nih.govwikipedia.org
Xanthine OxidaseMo-co + 2x [2Fe-2S] clustersXanthine oxidation (at Mo); electron transfer (at FeS)Highly relevant; models for the [2Fe-2S] electron transfer clusters. pnas.orgresearchgate.net

Catalytic Applications of Di μ Sulfido Diiron Iii Scaffolds Non Biological Context

Oxidation and Hydroxylation Reactions

The ability of diiron complexes to activate strong C-H bonds and oxidize hydrocarbons is a testament to their potential as powerful catalysts. This reactivity is primarily associated with the formation of high-valent iron-oxo species, which are potent oxidizing agents.

The selective oxidation of inert alkanes to alcohols is a challenging yet highly desirable transformation. Di-μ-oxo-diiron(III) complexes have demonstrated significant efficacy in this regard. researchgate.netnih.gov These catalysts, in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA), can efficiently hydroxylate various alkanes, including cyclohexane (B81311) and adamantane, with good alcohol selectivity. nih.gov The catalytic cycle is believed to involve the formation of a high-valent iron-oxo intermediate that is capable of abstracting a hydrogen atom from the alkane substrate. researchgate.net The selectivity of these reactions can be influenced by the steric and electronic properties of the ligands supporting the diiron core. For instance, the use of sterically demanding ligands can lead to higher selectivity for the oxidation of specific C-H bonds. rsc.org

In contrast, the catalytic activity of di-μ-sulfido-diiron(III) complexes in alkane hydroxylation is not as extensively reported in the literature. The substitution of an oxo bridge with a more polarizable and less electronegative sulfido bridge would undoubtedly alter the electronic structure of the diiron core. This could potentially modulate the reactivity of the complex, although the precise effects on alkane hydroxylation remain an area ripe for investigation. Theoretical studies suggest that the Fe-S bond is longer and more covalent than the Fe-O bond, which could influence the formation and reactivity of any subsequent high-valent intermediates.

Table 1: Catalytic Alkane Hydroxylation by Di-μ-oxo-diiron(III) Complexes

CatalystSubstrateOxidantProduct(s)Turnover Number (TON)Selectivity (Alcohol/Ketone)Reference
Fe2(μ-O)(μ-OAc)2(L1)22Cyclohexanem-CPBACyclohexanol, Cyclohexanone300-40010-14 rsc.org
[Fe2(μ-O)(L2)2]Cyclohexanem-CPBACyclohexanol, Cyclohexanone~4509.5 researchgate.net
[Fe2(μ-O)(L3)2]Adamantanem-CPBA1-Adamantanol, 2-Adamantanol, 2-Adamantanone~400High 3°/2° selectivity nih.gov
[Fe2O(Me3tacn)2(μ-Me3CCOO)2]2+Cyclohexanem-CPBACyclohexanol, Cyclohexanone~50010.1 rsc.org

L1 = N,N-bis(pyrid-2-ylmethyl)-iso-butylamine, L2 = N,N'-o-phenylenebis(3,5-di-tert-butylsalicylideneimine), L3 = a tripodal 4N ligand, Me3tacn = N,N',N''-trimethyl-1,4,7-triazacyclononane

The oxidation of alkenes to epoxides and other oxygenated products is another key application of diiron catalysts. Di-μ-oxo-diiron(III) complexes have been shown to be effective catalysts for the epoxidation of a variety of alkenes using hydrogen peroxide as the oxidant. d-nb.infoprinceton.edu The presence of an acid promoter, such as acetic acid, can significantly enhance the selectivity of the reaction towards epoxide formation. d-nb.infoprinceton.edu The active catalyst is often proposed to be a μ-oxo, carboxylate-bridged diiron(III) complex that forms in situ. princeton.edu The scope of these reactions includes both terminal and internal alkenes, with high yields and selectivities being achieved in many cases. unimi.it

For di-μ-sulfido-diiron(III) complexes, the landscape of alkene oxidation catalysis is largely uncharted. The softer nature of the sulfido ligand compared to the oxo ligand might lead to different interactions with the alkene substrate. It is plausible that the sulfido bridge could influence the electrophilicity of the active oxidant, potentially altering the product distribution between epoxidation and other oxidation pathways like dihydroxylation. Further research is needed to elucidate the catalytic potential of these sulfido-bridged scaffolds in alkene oxidation.

Table 2: Catalytic Alkene Epoxidation by Di-μ-oxo-diiron(III) Complexes

Catalyst SystemSubstrateOxidantKey FeatureYield (%)Reference
Fe(II)(mep)(CH3CN)22 / Acetic Acid1-DeceneH2O2In situ formation of a μ-oxo, carboxylate bridged diiron(III) complex71 (epoxide) princeton.edu
((phen)2(H2O)FeIII)2(μ-O)4Various AlkenesPeracetic AcidEfficient epoxidation with an in situ generated catalystUp to 90 d-nb.info
Fe(ClO4)2·6H2O / Cl3terpyTerminal AlkenesOxoneIn situ generated catalyst from simple iron saltsUp to 92 d-nb.info
Fe(III) / Pyridine-Containing Macrocyclic Ligand (X=Cl)Various AlkenesH2O2Anion-driven selectivity for epoxidationGood to excellent unimi.it

mep = N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)-ethane-1,2-diamine, phen = 1,10-phenanthroline, Cl3terpy = 4,4',4''-trichloro-2,2':6',2''-terpyridine

The activation of C-H bonds is a fundamental challenge in chemistry, and diiron complexes have emerged as promising catalysts in this area. tcichemicals.com The general mechanism for C-H bond activation by high-valent metal-oxo species involves hydrogen atom abstraction, which is often the rate-determining step. researchgate.net Di-μ-oxo-diiron(III) complexes can catalyze the hydroxylation of aromatic C-H bonds, although often with low turnover numbers. mdpi.com The development of more efficient systems is an active area of research, with a focus on tuning the ligand environment to enhance catalytic activity. mdpi.comutoronto.ca

The role of di-μ-sulfido-diiron(III) scaffolds in C-H bond activation methodologies is yet to be fully realized. The electronic differences imparted by the sulfido bridge could have a profound impact on the ability of the complex to activate C-H bonds. The lower electronegativity of sulfur compared to oxygen might lead to a more electron-rich diiron center, which could, in turn, affect the electrophilicity of the active oxidizing species. Whether this would enhance or diminish the catalytic activity for C-H bond activation is a question that awaits experimental validation.

Substrate Scope and Selectivity Control in Catalysis

The substrate scope and selectivity of diiron-catalyzed oxidation reactions are critically dependent on the nature of the catalyst and the reaction conditions. For di-μ-oxo-diiron(III) systems, a wide range of alkane and alkene substrates can be oxidized. nih.govd-nb.info Selectivity can often be controlled by judicious choice of ligands and additives. rsc.orgunimi.it For instance, the steric bulk of the ligands can influence the regioselectivity of alkane hydroxylation, while the counter-anion of the iron complex can dictate the outcome of alkene oxidation, favoring either epoxidation or dihydroxylation. unimi.it

The substrate scope for di-μ-sulfido-diiron(III) catalysts remains to be defined. It is anticipated that the substrate scope might differ from that of the oxo-analogues due to the different electronic and steric environment provided by the sulfido bridges. The control of selectivity in these systems would likely also rely on ligand design and the tuning of reaction parameters. The development of a predictive understanding of how the sulfido bridge influences substrate binding and activation is a key challenge for future research.

Mechanistic Studies of Diiron-Catalyzed Transformations

Mechanistic investigations into diiron-catalyzed oxidations have largely focused on the di-μ-oxo-diiron(III) systems. These studies have provided strong evidence for the involvement of high-valent iron-oxo species as the key oxidants. rsc.org In some cases, the initially formed diiron complex may fragment to form a mononuclear active species. rsc.org Spectroscopic techniques, such as UV-Vis and ESI-MS, have been instrumental in identifying reaction intermediates. rsc.org Kinetic studies and the analysis of reaction products have further illuminated the reaction pathways. nih.gov

For di-μ-sulfido-diiron(III) catalyzed transformations, mechanistic understanding is still in its infancy due to the limited number of reported catalytic systems. It is hypothesized that the reaction mechanisms may share similarities with those of the oxo-bridged systems, proceeding through high-valent iron-oxo or perhaps even iron-sulfido intermediates. However, the distinct properties of the sulfido ligand could lead to unique mechanistic pathways. Detailed mechanistic studies, combining experimental and computational approaches, will be crucial for unlocking the full catalytic potential of these intriguing compounds.

Future Directions and Emerging Research Avenues for Di μ Sulfido Diiron Iii Chemistry

Design of Next-Generation Functional Models

A primary objective in the study of di-μ-sulfido-diiron(III) cores is the development of synthetic analogues that not only replicate the static structural features of metalloenzyme active sites but also mimic their dynamic functions. The design of next-generation functional models is moving beyond simple structural representation towards capturing the subtle geometric and electronic features essential for catalysis. chemrxiv.org

A key area of development is the design of models that incorporate ligand frameworks capable of influencing the reactivity of the [Fe₂(μ-S)₂] core. For instance, research into cyclophane-based ligands has shown how constraining the geometry around the iron centers can impact the lability of the iron-sulfide bonds. acs.org This is particularly relevant for modeling enzymes like nitrogenase, where Fe-S bond cleavage is a proposed prerequisite for substrate activation. acs.orgacs.org Future models will likely feature more intricate ligand designs that allow for reversible sulfide (B99878) dissociation or provide pre-organized pockets for substrate binding. acs.orgethz.ch

Another focus is the development of models for a wider range of biological systems, such as the Rieske centers involved in electron transfer. pnas.org This requires fine-tuning the electronic properties of the iron centers through systematic variation of the supporting ligands. The goal is to create a series of models that can span multiple redox states while maintaining structural integrity, providing a platform to study electron transfer mechanisms.

Interactive Table: Comparison of Ligand Scaffolds in di-μ-sulfido-diiron(III) Model Systems

Ligand Scaffold TypeKey Design FeatureTargeted Function/PropertyRepresentative Modeled SystemReference
Cyclophane Tris(β-diketiminate)Macrocyclic constraint, enforces specific Fe-Fe distances.Models Fe-S bond lability and restructuring.Nitrogenase Cofactor acs.orgacs.org
Bulky ArylthiolatesSteric bulk, encapsulation of cations near the core.Stabilization of multiple, distinct redox states.General Fe-S Electron Transfer Chains pnas.org
Polydentate N,O-donor LigandsProvides a mixed-donor environment, mimics protein side chains.Models hydrolytic enzyme active sites, Lewis acidity.Purple Acid Phosphatases researchgate.net
Peptide ScaffoldsSingle thiolate coordination within a peptide backbone.Investigates the influence of the protein environment on cluster formation and stability.Prebiotic Iron-Sulfur World Hypothesis rsc.org

Integration of Advanced In Situ Characterization Techniques

Understanding the transient intermediates and dynamic processes in di-μ-sulfido-diiron(III) chemistry is a significant challenge due to the rapid and complex nature of the reactions. researchgate.net A major future direction is the integration of advanced spectroscopic techniques for in situ and operando characterization, allowing researchers to observe the cluster's behavior under catalytic turnover conditions.

Techniques such as Mössbauer, Electron Paramagnetic Resonance (EPR), and UV-Vis spectroscopy will continue to be mainstays for characterizing the electronic structure of both resting-state and reaction-intermediate complexes. ethz.ch However, their application in real-time monitoring is expanding. For example, high-resolution techniques like Electron-Nuclear Double Resonance (ENDOR) spectroscopy, when combined with isotopic labeling (e.g., ²H), can provide direct evidence of substrate or inhibitor binding and protonation events at the cluster core. researchgate.net

Future research will increasingly rely on combining multiple techniques to gain a more complete picture. For example, coupling electrochemical methods with spectroscopy (spectroelectrochemistry) can elucidate the structural and electronic changes that occur during redox processes relevant to catalysis. Similarly, the use of rapid-freeze-quench methods to trap intermediates for subsequent analysis by multiple spectroscopic techniques will remain a powerful tool to map out catalytic cycles. researchgate.net The ultimate goal is to move towards time-resolved measurements that can capture the fleeting intermediates central to the function of these iron-sulfur cores.

High-Throughput Screening and Combinatorial Approaches in Synthesis

The traditional, rational design approach to synthesizing new di-μ-sulfido-diiron(III) complexes is often time-consuming. An emerging and transformative research avenue is the adoption of high-throughput and combinatorial methods to accelerate the discovery of new clusters with desired properties. nih.gov While widely used in drug discovery and materials science, these approaches are relatively new to the synthesis of discrete inorganic clusters. umd.eduroutledge.com

The development of automated, modular robotic platforms offers a way to systematically explore vast chemical spaces. acs.orgnih.gov Such systems can perform a large number of reactions in parallel by systematically varying parameters like metal precursors, sulfur sources, ligand identity, solvents, and temperature. chemrxiv.orgresearchgate.net This approach allows for the rapid screening of reaction conditions to identify not just new cluster compositions but also optimized synthesis protocols for known compounds. nih.gov

A key element of this strategy is the conversion of synthetic procedures into a "digital code," an executable series of operations that ensures reproducibility and allows for easy modification and sharing of protocols. acs.orgnih.gov Coupled with high-throughput characterization techniques (e.g., automated UV-Vis or mass spectrometry), this methodology can rapidly generate large libraries of complexes. These libraries can then be screened for specific catalytic activities or physical properties, dramatically increasing the pace of discovery compared to traditional, one-at-a-time synthesis. nih.govnih.gov While initially developed for other cluster types like polyoxometalates, this robotic, digitally-driven approach is directly applicable to the exploration of di-μ-sulfido-diiron(III) chemistry. chemrxiv.org

Interactive Table: Conceptual Workflow for High-Throughput Discovery of di-μ-sulfido-diiron(III) Complexes

StepDescriptionEnabling TechnologyKey Output
1. Library DesignDefine a chemical space by selecting a range of precursors (iron salts, sulfur sources) and a library of potential ligands (e.g., various thiols, N-donors).Combinatorial design software.A matrix of hundreds or thousands of unique reaction conditions.
2. Automated SynthesisA robotic platform dispenses reagents into a microarray of reactors according to the designed library.Liquid-handling robots, modular reaction platforms. acs.orgA physical library of reaction mixtures.
3. High-Throughput ScreeningRapidly analyze the reaction products for a desired property (e.g., formation of the Fe₂(μ-S)₂ core via spectroscopy, or a specific catalytic activity).Plate readers (UV-Vis, fluorescence), automated mass spectrometry."Hits" - reaction conditions that yield a complex with desirable properties.
4. Hit Validation & Scale-upResynthesize the "hit" compounds on a larger scale and perform detailed characterization.Standard laboratory synthesis and spectroscopic methods (NMR, Mössbauer, X-ray).A new, fully characterized di-μ-sulfido-diiron(III) complex with known properties.

Advanced Computational Methods for Complex Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying di-μ-sulfido-diiron(III) complexes. Future efforts will focus on leveraging more advanced computational methods to move from explaining observed reactivity to accurately predicting it. Systematic calculations using various exchange-correlation functionals are crucial for mapping out potential reaction pathways, such as those with or without the dissociation of a bridging sulfide. researchgate.net

One major frontier is the development of more accurate and efficient quantum mechanics/molecular mechanics (QM/MM) models. researchgate.net These hybrid methods allow for the treatment of the di-μ-sulfido-diiron(III) core with high-level quantum mechanics while describing the surrounding ligand and solvent environment with computationally less expensive molecular mechanics. This approach is essential for modeling complexes in realistic environments and for studying the subtle effects of the second coordination sphere on reactivity.

Furthermore, the integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry is set to revolutionize the field. ML models can be trained on large datasets from DFT calculations to predict properties like redox potentials or the energy barriers of catalytic steps with a fraction of the computational cost. nih.gov This will enable the rapid virtual screening of thousands of potential catalyst structures, guiding synthetic chemists toward the most promising candidates and accelerating the design-build-test-learn cycle. While consensus has not yet been reached on some complex mechanisms, like that of nitrogenase, these advanced computational tools are critical for refining proposed models and resolving existing debates. nih.gov

Exploration of Novel Catalytic Transformations and Energy Applications

While much research has been inspired by nitrogenase and the goal of ammonia (B1221849) synthesis, the unique electronic structure of the di-μ-sulfido-diiron(III) core makes it a promising candidate for a broader range of catalytic applications. Future research will increasingly explore novel transformations beyond N₂ reduction. For example, the ability of related iron-sulfur clusters to mediate concerted proton-electron transfers (CPET) can be exploited for the catalytic reduction of other challenging small molecules, such as carbon dioxide to formic acid. ethz.ch

The interface of di-μ-sulfido-diiron(III) chemistry with energy science is a particularly promising avenue. This includes the development of catalysts for energy conversion reactions, such as in photo-electrochemical cells for ammonia synthesis, which could provide a sustainable alternative to the energy-intensive Haber-Bosch process. chemrxiv.orgnih.gov Additionally, the ability of these clusters to engage in multi-electron transfer processes makes them attractive components for energy storage systems or as electrocatalysts for fuel generation.

A key theme in this area will be moving beyond merely mimicking nature to developing "bio-inspired" catalysts that may outperform their biological counterparts or effect transformations not seen in biology. This involves leveraging the fundamental principles learned from enzymes—such as the importance of Fe-S bond lability and proton-coupled electron transfer—to design robust, synthetic catalysts for a new generation of energy-efficient chemical processes. ethz.chnumberanalytics.com

Q & A

Q. What comparative frameworks are used to evaluate the catalytic efficiency of synthetic [2Fe-2S] clusters vs. native enzymatic cofactors?

  • Methodology : Benchmark turnover numbers (TONs) and overpotentials in H₂ evolution or O₂ reduction assays. Use linear free-energy relationships (LFERs) to correlate cluster geometry with activity .

Methodological Considerations

  • Data Validation : Cross-reference spectroscopic results with crystallographic data (where available) to minimize artifacts .
  • Literature Integration : Use tools like SciFinder to map synthesis protocols and identify understudied variables (e.g., ligand steric effects) .
  • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.